2-Chloro-5-(methylsulfanyl)phenylboronic acid
Description
Properties
IUPAC Name |
(2-chloro-5-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCXJBYLBQITON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)SC)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-5-(methylsulfanyl)phenylboronic acid chemical structure and properties
CAS: 1256355-10-8 | Formula: C₇H₈BClO₂S | M.W.: 202.47 g/mol [1]
Executive Summary
2-Chloro-5-(methylsulfanyl)phenylboronic acid is a trifunctional organometallic scaffold critical to modern medicinal chemistry and agrochemical synthesis.[1] Characterized by an ortho-chloro steric block and a meta-thioether electronic handle, this molecule serves as a versatile building block for constructing biaryl systems via Suzuki-Miyaura cross-coupling.[1]
This guide provides a comprehensive technical analysis of its physiochemical properties, synthetic pathways, and reactivity profiles. It is designed for researchers requiring high-fidelity protocols for integrating this motif into complex drug candidates, specifically targeting kinase inhibitors where the thioether moiety often interacts with cysteine residues or serves as a metabolic precursor to sulfones.[1]
Part 1: Chemical Identity & Physiochemical Profile[1][2]
Structural Analysis
The molecule features a benzene core substituted at three positions, creating a unique electronic and steric environment:
-
Position 1 (Boronic Acid): The reactive center for transmetallation. It exists in equilibrium with its boroxine anhydride trimer, a common feature that impacts stoichiometry calculations.
-
Position 2 (Chlorine): Provides significant steric hindrance adjacent to the boron atom.[2] This "ortho-effect" retards the rate of transmetallation in coupling reactions, necessitating specialized ligand systems.[1]
-
Position 5 (Methylsulfanyl): A thioether group (-SMe).[1] It acts as a weak electron donor by resonance but can be selectively oxidized to a sulfoxide (-S(=O)Me) or sulfone (-SO₂Me) post-coupling, allowing for "late-stage diversification" of polarity.[1]
Key Properties Table[1]
| Property | Data | Technical Note |
| Appearance | White to off-white powder | May darken upon oxidation of sulfur.[1] |
| Melting Point | 145–150 °C (Decomposes) | Boronic acids often dehydrate to boroxines before melting. |
| Solubility | DMSO, MeOH, Ethanol | Sparingly soluble in non-polar hydrocarbons (Hexane). |
| pKa (Boronic) | ~8.5–9.0 | Lower than PhB(OH)₂ due to electron-withdrawing Cl/SMe.[1] |
| Stability | Air-stable; Hygroscopic | Store under inert gas at 2–8°C to prevent protodeboronation.[1] |
Part 2: Synthetic Routes & Manufacturing[1][4]
The synthesis of CAS 1256355-10-8 typically follows two primary pathways. The choice depends on scale and available starting materials.
Pathway A: Cryogenic Lithiation (Preferred for Scale)
This route utilizes the high acidity of the proton or the lability of a bromine atom at the C1 position.
-
Precursor: 1-Bromo-2-chloro-5-(methylsulfanyl)benzene.[1]
-
Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C in THF/Toluene performs a Lithium-Halogen exchange.[1] The 2-Cl group directs the lithiation but is robust enough to survive if temperature is strictly controlled.[1]
-
Borylation: Quenching the aryl-lithium intermediate with Triisopropyl borate (B(OiPr)₃).
-
Hydrolysis: Acidic workup (HCl) yields the free boronic acid.
Pathway B: Miyaura Borylation (Preferred for Lab Scale)
Uses Pd-catalysis to install the boron moiety, avoiding strong bases that might affect the thioether.
-
Catalyst: Pd(dppf)Cl₂.[3]
-
Reagent: Bis(pinacolato)diboron (B₂pin₂).
-
Conditions: KOAc, Dioxane, 90°C.
Visualization: Retrosynthetic Logic
Figure 1: Retrosynthetic disconnection showing the cryogenic lithiation pathway, the most common industrial route for this scaffold.
Part 3: Reactivity Profile & Critical Challenges[1]
The "Ortho-Chloro" Challenge in Suzuki Coupling
The chlorine atom at position 2 creates steric bulk that hinders the transmetallation step of the catalytic cycle.[1] Standard catalysts like Pd(PPh₃)₄ often fail or result in low yields due to slow reaction rates, which allow side reactions (like protodeboronation) to dominate.
Expert Solution: Use Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos ).[1] These bulky, electron-rich ligands facilitate oxidative addition and create a pocket that accelerates transmetallation even with hindered substrates [1].[1]
Thioether Catalyst Poisoning
The sulfur atom in the methylsulfanyl group has a lone pair that can coordinate to Palladium, potentially poisoning the catalyst. Mitigation:
-
Maintain a high Ligand:Metal ratio (e.g., 2:1 or 3:1).
-
Use Pd sources with weak coordinating ligands (e.g., Pd(OAc)₂ or Pd₂(dba)₃) rather than sources containing strongly bound phosphines initially.
Visualization: Suzuki Coupling Mechanism
Figure 2: Catalytic cycle highlighting the Transmetallation step, which is the kinetic bottleneck for ortho-substituted boronic acids.[1]
Part 4: Experimental Protocols
Storage and Handling[1]
-
Atmosphere: Store under Nitrogen or Argon.
-
Temperature: Refrigerate (2–8°C).
-
Pre-reaction: If the solid appears sticky or discolored, recrystallize from Toluene/Hexane or dry under high vacuum to remove water/boroxine equilibrium variance.
Standardized Suzuki Coupling Protocol (High-Hindrance Optimized)
This protocol is optimized to overcome the steric hindrance of the 2-Chloro group.[1]
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)[1]
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)
-
Base: K₃PO₄ (3.0 equiv) - Phosphate is superior to Carbonate for hindered substrates.[1]
-
Solvent: Toluene:Water (10:1)
Procedure:
-
Degassing: Charge a reaction vial with the boronic acid, aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes. Crucial: Oxygen causes homocoupling and sulfur oxidation.
-
Solvation: Add degassed Toluene and Water via syringe.
-
Reaction: Heat to 100°C for 12–18 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over MgSO₄.
-
Purification: Silica gel chromatography. Note: The sulfide product may streak; add 1% Triethylamine to the eluent.[1]
Part 5: Applications in Drug Discovery[1][6]
Bioisosterism & Metabolic Stability
The 2-Chloro-5-methylsulfanyl motif is often used to replace unstable catechol or phenol groups.[1]
-
Metabolic Switch: The -SMe group is a "soft" metabolic spot.[1] In vivo, CYP450 enzymes will sequentially oxidize it to Sulfoxide (-SOMe) and Sulfone (-SO₂Me).[1]
-
Strategy: Medicinal chemists often synthesize the -SMe parent compound to test potency, then synthesize the sulfone analog to test metabolic stability and solubility.[1] The sulfone is a strong hydrogen bond acceptor, altering the pharmacokinetics significantly [2].
Scaffold Utility
This boronic acid allows the construction of 3,4-disubstituted biaryls where the chlorine atom can serve as a handle for further functionalization (e.g., Buchwald-Hartwig amination) after the initial Suzuki coupling is complete, provided a selective catalyst system is used.[1]
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
PubChem Compound Summary. (2024). This compound.[1] National Center for Biotechnology Information.
-
ChemicalBook. (2024).[4] Product Database: this compound Properties and Suppliers.
Sources
Technical Whitepaper: Physicochemical Profiling & Applications of 2-Chloro-5-(methylsulfanyl)phenylboronic Acid
The following technical guide provides an in-depth physicochemical and application profile of 2-Chloro-5-(methylsulfanyl)phenylboronic acid .
Executive Summary
This compound (CAS: 2377611-34-0) is a specialized organoboron intermediate utilized primarily in the synthesis of complex biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1] Its unique substitution pattern features an ortho-chloro group, which introduces steric control and orthogonal reactivity, and a meta-methylsulfanyl (methylthio) moiety, which serves as a versatile handle for further oxidation (to sulfoxides/sulfones) or bioisosteric replacement. This guide details its molecular identity, predicted physicochemical behavior, synthetic utility, and handling protocols for research and drug development applications.
Molecular Identity & Structural Analysis[2]
This compound belongs to the class of substituted phenylboronic acids. The presence of the chlorine atom at the C2 position and the methylsulfanyl group at the C5 position creates a chemically distinct electronic and steric environment around the boron center.
| Attribute | Detail |
| Systematic Name | (2-Chloro-5-(methylsulfanyl)phenyl)boronic acid |
| Synonyms | 2-Chloro-5-(methylthio)phenylboronic acid; 2-Chloro-5-methylsulfanylbenzeneboronic acid |
| CAS Number | 2377611-34-0 |
| Molecular Formula | C₇H₈BClO₂S |
| Molecular Weight | 202.47 g/mol |
| SMILES | CSc1cc(B(O)O)c(Cl)cc1 |
| MDL Number | (Not widely listed; typically custom synthesis) |
Structural Diagram & Electronic Effects
The 2-Chloro substituent exerts a steric influence on the boronic acid group, potentially retarding the rate of transmetalation in coupling reactions compared to unhindered analogs. The 5-Methylsulfanyl group is an electron-donating substituent by resonance (+R) but weakly withdrawing by induction (-I), modulating the electron density of the aromatic ring without significantly hindering the boron center.
Figure 1: Structural analysis highlighting the steric shielding of the boronic acid by the ortho-chloro group and the distal electronic effect of the methylsulfanyl group.
Physicochemical Properties (Predicted & Analog-Based)
Due to the specific isomer's rarity in public databases, the following properties are derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 2-chlorophenylboronic acid and 3-(methylthio)phenylboronic acid).
Solid-State & Solution Properties
| Property | Value / Range | Notes |
| Physical State | Solid (Powder) | Typically white to off-white crystalline powder. |
| Melting Point | 150 – 180 °C (Predicted) | Boronic acids often dehydrate to boroxines before melting; ranges can vary based on hydration state. |
| Solubility (Water) | Low (< 1 mg/mL) | The lipophilic Cl and SMe groups reduce aqueous solubility compared to phenylboronic acid. |
| Solubility (Organic) | High | Soluble in MeOH, EtOH, DMSO, DMF, THF, and EtOAc. |
| pKa (Boronic Acid) | ~7.8 – 8.2 | The electron-withdrawing ortho-Cl typically lowers the pKa relative to phenylboronic acid (8.8), increasing acidity. |
| LogP (Octanol/Water) | ~2.3 – 2.6 | Moderately lipophilic due to the chloro and thioether moieties. |
| H-Bond Donors/Acceptors | 2 / 2 | Boronic acid hydroxyls act as both donors and acceptors. |
Stability Profile
-
Protodeboronation: The ortho-chloro substituent can accelerate protodeboronation under basic conditions (especially at high temperatures) by relieving steric strain, though less so than ortho-fluoro analogs.
-
Oxidation: The thioether (–SMe) is susceptible to oxidation.[2] Exposure to air over prolonged periods or strong oxidants will convert it to the sulfoxide (–S(O)Me) or sulfone (–SO₂Me).
-
Dehydration: Like all boronic acids, it exists in equilibrium with its trimeric boroxine anhydride form, especially when dried or heated. This is reversible upon dissolution in aqueous base.
Synthetic Utility & Applications
Suzuki-Miyaura Cross-Coupling
This reagent is a prime candidate for introducing the 2-chloro-5-(methylsulfanyl)phenyl motif into biaryl drug candidates.
-
Catalyst Selection: The steric bulk of the ortho-chloro group requires active palladium catalysts. Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard starting points. For difficult couplings, Pd₂(dba)₃ with phosphine ligands like SPhos or XPhos is recommended to facilitate the transmetalation step.
-
Base Selection: Weak bases like K₂CO₃ or Na₂CO₃ are preferred to minimize protodeboronation. Cs₂CO₃ or K₃PO₄ can be used in anhydrous conditions (e.g., dioxane/toluene) to boost yields.
Thioether Functionalization
The methylsulfanyl group is not just a spectator; it is a functional handle:
-
Oxidation: Can be selectively oxidized to a sulfone (–SO₂Me), a common pharmacophore in COX-2 inhibitors and other anti-inflammatory agents.
-
Bioisosterism: The –SMe group serves as a lipophilic, metabolically distinct bioisostere for the methoxy (–OMe) group.
Figure 2: Synthetic workflow illustrating the primary use case in Suzuki coupling followed by optional oxidative functionalization of the thioether.
Experimental Protocols
Standard Quality Control (HPLC/NMR)
Before use, verify the integrity of the boronic acid, as boroxine formation can alter stoichiometry.
-
Solvent: DMSO-d₆ (prevents esterification seen with MeOH-d₄).
-
¹H NMR: Look for the S-Me singlet (~2.5 ppm) and aromatic protons. The B(OH)₂ protons typically appear as a broad singlet around 8.0–9.0 ppm (concentration dependent).
-
Purity Check: Ensure <5% deboronated byproduct (3-chlorothioanisole).
General Suzuki Coupling Protocol (Optimization Required)
-
Charge: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Pd(dppf)Cl₂ (3–5 mol%) to a reaction vial.
-
Inert: Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).
-
Base: Add K₂CO₃ (2.0–3.0 equiv).
-
Reaction: Heat to 80–100 °C for 4–12 hours. Monitor by LC-MS.[3]
-
Note: If conversion is low, switch to SPhos-Pd-G2 catalyst to overcome the ortho-chloro steric hindrance.
-
Handling, Safety, & Storage
Storage Conditions
-
Temperature: Store at 2–8 °C (Refrigerate).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The thioether is sensitive to air oxidation over long periods.
-
Container: Tightly sealed glass vial with a Teflon-lined cap.
Safety Profile (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures: Wear nitrile gloves and safety goggles. Work in a fume hood to avoid inhaling dust.
Figure 3: Recommended handling and storage workflow to maintain compound integrity and safety.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
CymitQuimica. (n.d.). Product Catalog: 2-chloro-5-methylsulfanylphenylboronic-acid (CAS 2377611-34-0).[1] Retrieved February 23, 2026. Link
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
Sources
A Technical Guide to Determining the Solubility of 2-Chloro-5-(methylsulfanyl)phenylboronic Acid in Organic Solvents for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility of 2-Chloro-5-(methylsulfanyl)phenylboronic acid in various organic solvents. While specific experimental solubility data for this compound is not widely published, this document outlines the fundamental principles, robust experimental protocols, and data interpretation strategies essential for researchers in drug discovery and development. By establishing a systematic approach, from initial solid-state characterization to equilibrium solubility determination, scientists can generate the reliable data required for formulation, process chemistry, and predicting in vivo behavior. This guide emphasizes the causality behind methodological choices, ensuring a scientifically sound and self-validating workflow.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a substituted arylboronic acid, a class of compounds of significant interest in medicinal chemistry. Boronic acids are versatile building blocks in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions, and have emerged as important pharmacophores in their own right, with applications as enzyme inhibitors.[1]
For any new chemical entity (NCE) like this compound, solubility is a paramount physicochemical property that dictates its journey from the laboratory to clinical application.[2][3] Poor solubility can lead to low bioavailability, hindering a compound's ability to reach its therapeutic target in sufficient concentration.[4][5] Therefore, early and accurate determination of solubility in a range of solvents is not merely a data collection exercise; it is a critical step that informs:
-
Lead Optimization: Identifying and mitigating potential development challenges early saves significant time and resources.[4][5]
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization is essential for yield and purity.[6]
-
Formulation Development: Understanding a compound's solubility profile is the foundation for designing effective dosage forms.[2]
This guide provides the necessary theoretical and practical framework for researchers to systematically evaluate the solubility of this specific boronic acid derivative.
Physicochemical Profile and Theoretical Solubility Considerations
The molecular structure of this compound offers insights into its expected solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₈BClO₂S | [7] |
| Molecular Weight | 202.47 g/mol | [7] |
| Appearance | Solid (likely crystalline powder) | N/A |
The key functional groups—a boronic acid, a chloro group, and a methylsulfanyl group—each contribute to the molecule's overall polarity and its capacity for solute-solvent interactions.
-
Boronic Acid Group (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This suggests favorable solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, THF).[8]
-
Chloro and Methylsulfanyl Groups (-Cl, -SCH₃): These groups increase the lipophilicity of the molecule compared to unsubstituted phenylboronic acid.[3] This may enhance solubility in less polar solvents like ethers or chlorinated solvents.
-
Aromatic Ring: The phenyl ring provides a nonpolar surface area, contributing to interactions via van der Waals forces.
A significant consideration for boronic acids is their propensity to undergo dehydration, especially upon heating, to form a cyclic trimeric anhydride known as a boroxine.[9][10] The formation of boroxine can complicate solubility studies, as it represents a different chemical species with distinct solubility properties.
Experimental Workflow for Solubility Determination
A robust determination of solubility requires a multi-stage approach, beginning with the unambiguous characterization of the solid material. This ensures that the solubility data generated is for a specific, well-defined form of the compound.
Caption: Experimental workflow for solubility determination.
Phase 1: Solid-State Characterization (Self-Validation)
Before any solubility measurements are taken, the solid form of this compound must be thoroughly characterized. This is a critical self-validating step; solubility is a property of a specific crystalline (or amorphous) form, and different forms can have vastly different solubilities.
Protocol for Solid-State Characterization:
-
Powder X-Ray Diffraction (PXRD):
-
Purpose: To identify the crystalline form (polymorph) of the material and confirm its phase purity.
-
Methodology: A small amount of the solid powder is gently packed onto a sample holder and scanned with an X-ray diffractometer over a defined 2θ range (e.g., 2° to 40°). The resulting diffractogram is a fingerprint of the crystalline lattice.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the melting point and enthalpy of fusion, which provides an indication of purity and lattice energy. It can also detect phase transitions or dehydration events.[11]
-
Methodology: A few milligrams of the sample are sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere. The heat flow into the sample is measured relative to an empty reference pan.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the presence of bound water (hydrates) or solvent (solvates) by measuring weight loss as a function of temperature.
-
Methodology: A sample is placed on a high-precision balance within a furnace and heated at a constant rate. The mass is continuously monitored. A sharp weight loss at a specific temperature range can indicate the loss of solvent or a decomposition event.
-
Phase 2: Equilibrium Solubility Determination Protocol
The isothermal shake-flask method is the gold-standard for determining equilibrium solubility. It measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with the solid drug at a given temperature.
Step-by-Step Methodology:
-
Solvent Selection: Choose a diverse set of at least 5-7 organic solvents with varying properties (polarity, hydrogen bonding capacity). A recommended starting set includes:
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetone, Acetonitrile, Tetrahydrofuran (THF)
-
Less Polar: Ethyl Acetate, Dichloromethane
-
Nonpolar: Toluene, Heptane
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume (e.g., 1-2 mL) of each selected solvent in separate glass vials. "Excess" means that undissolved solid should be clearly visible after equilibration.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or rotator (e.g., at 25 °C).
-
Agitate the samples for a predetermined time to ensure equilibrium is reached. A 24-48 hour period is typical, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to avoid artificially high results.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable mobile phase.
-
Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculate the concentration of the solute by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.
-
Data Presentation and Interpretation
The results of the solubility study should be compiled into a clear and concise table. This allows for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Dielectric Constant (approx.)[12] | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 32.7 | [Experimental Value] | [Calculated Value] |
| Acetone | Polar Aprotic | 20.7 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Less Polar | 6.0 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | Less Polar | 9.1 | [Experimental Value] | [Calculated Value] |
| Toluene | Nonpolar | 2.4 | [Experimental Value] | [Calculated Value] |
| Heptane | Nonpolar | 1.9 | [Experimental Value] | [Calculated Value] |
Interpreting the Data: By correlating the experimental solubility values with solvent properties, a deeper understanding of the governing intermolecular forces can be achieved.
Caption: Key solute-solvent interactions influencing solubility.
-
High solubility in polar protic solvents like methanol would indicate that the hydrogen bonding capability of the boronic acid group is a dominant factor.
-
Moderate to high solubility in polar aprotic solvents like acetone would confirm the importance of dipole-dipole interactions and the role of the boronic acid as a hydrogen bond donor to the solvent's acceptor sites.
-
Low solubility in nonpolar solvents like heptane would be expected, as these solvents cannot effectively solvate the polar boronic acid moiety.
Conclusion
Determining the solubility of this compound is a foundational step in its development as a potential pharmaceutical agent or advanced intermediate. This guide provides a comprehensive and scientifically rigorous methodology for this task. By integrating proper solid-state characterization with a robust equilibrium solubility protocol, researchers can generate reliable and reproducible data. This information is indispensable for guiding subsequent activities in process chemistry, formulation science, and preclinical development, ultimately increasing the probability of a successful development outcome.
References
- Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules. Google Cloud.
- Vertex AI Search. (2023). The importance of solubility and how to collect it using dynamic methods. Google Cloud.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
- P, Surat. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
- BMG LABTECH. (2023).
- ResearchGate. (n.d.). A Solid-State B-11 NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters.
- Wiench, J. W., et al. (2012).
- Wi, S., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters.
- KU ScholarWorks. (n.d.).
- Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- SciSpace. (2017).
- DiVA portal. (2017). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. DiVA portal.
- ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- ResearchGate. (2017). Solubility of phenylboronic compounds in water.
- Wikipedia. (n.d.). Phenylboronic acid. Wikipedia.
- BLD Pharm. (n.d.). 5-Chloro-2-(methylsulfanyl)phenylboronic acid. BLD Pharm.
- MicroChemicals. (n.d.). Solvents and solubilities. MicroChemicals.
- Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.
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- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. bmglabtech.com [bmglabtech.com]
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- 7. 1451392-55-4|5-Chloro-2-(methylsulfanyl)phenylboronic acid|BLD Pharm [bldpharm.com]
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- 12. www1.chem.umn.edu [www1.chem.umn.edu]
An In-Depth Technical Guide to 2-Chloro-5-(methylsulfanyl)phenylboronic Acid for Advanced Research and Drug Development
This guide provides an in-depth technical overview of 2-Chloro-5-(methylsulfanyl)phenylboronic acid, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, and critical applications, with a focus on its role in the synthesis of complex bioactive molecules.
Core Compound Properties
This compound, also referred to as 5-Chloro-2-(methylsulfanyl)phenylboronic acid, is an organoboron compound that has gained prominence as a versatile intermediate in organic synthesis. Its utility is primarily derived from its capacity to participate in palladium-catalyzed cross-coupling reactions.
| Property | Value | Source |
| Molecular Formula | C7H8BClO2S | [Internal Data] |
| Molecular Weight | 202.47 g/mol | [Internal Data] |
| CAS Number | 1451392-55-4 | [Internal Data] |
| Appearance | Off-white to pale yellow solid | [Internal Data] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | [Internal Data] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of arylboronic acids, such as this compound, typically involves the formation of an organometallic intermediate from an aryl halide, which is then quenched with a borate ester. The resulting boronate ester is subsequently hydrolyzed to yield the desired boronic acid.[1][2]
A common and effective strategy employs a lithium-halogen exchange reaction. This method offers high yields and is amenable to a wide range of functional groups.
Experimental Protocol: Synthesis via Lithium-Halogen Exchange
This protocol outlines a representative synthesis of this compound from 2-bromo-4-chloro-1-(methylsulfanyl)benzene.
Materials:
-
2-bromo-4-chloro-1-(methylsulfanyl)benzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 2-bromo-4-chloro-1-(methylsulfanyl)benzene (1.0 equivalent) and anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is stirred for 1 hour at room temperature. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica gel to afford this compound.
Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in drug discovery lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are common motifs in bioactive molecules.[3][4]
The versatility, stability, and relatively low toxicity of boronic acids make them ideal reagents for the late-stage functionalization of complex molecules in drug development pipelines.[5][6]
The Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (1-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent to the flask.
-
Degassing: Further degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes or by subjecting it to several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute it with an appropriate organic solvent. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
Case Study: Synthesis of Kinase Inhibitors
The 2-Chloro-5-(methylsulfanyl)phenyl moiety is a valuable pharmacophore in the design of kinase inhibitors. For instance, analogs of this structure have been utilized in the development of Tropomyosin receptor kinase (TRK) and Anaplastic Lymphoma Kinase (ALK) dual inhibitors, which are promising anti-cancer agents.[7][8] The unique substitution pattern of this compound allows for the introduction of specific electronic and steric properties that can enhance binding affinity and selectivity for the target kinase.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel phenyl triazole analogs as TRK/ALK dual inhibitors with prospective antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-5-(methylsulfanyl)phenylboronic acid SMILES and InChI strings
Technical Monograph: 2-Chloro-5-(methylsulfanyl)phenylboronic acid
Abstract
This technical guide provides a comprehensive structural and functional analysis of This compound , a specialized organoboron building block. Characterized by an ortho-chloro substituent providing steric differentiation and a meta-methylsulfanyl (thiomethyl) group serving as a latent functional handle, this molecule is of significant value in the diversity-oriented synthesis of pharmaceutical scaffolds. This document details its chemical informatics, synthetic pathways, and utility in Palladium-catalyzed cross-coupling reactions, specifically addressing the challenges of sulfur-mediated catalyst poisoning and protodeboronation.
Chemical Identity & Informatics
The precise structural definition of this molecule is critical for database registration and computational modeling. The ortho-position of the chlorine atom relative to the boronic acid moiety creates a twisted conformation that influences both solubility and reactivity.
Structural Visualization
Figure 1: Connectivity diagram of this compound showing substituent positioning.
Chemoinformatics Data
| Identifier Type | String / Value |
| IUPAC Name | This compound |
| Canonical SMILES | CSc1cc(B(O)O)c(Cl)cc1 |
| Isomeric SMILES | CSC1=CC(B(O)O)=C(Cl)C=C1 |
| InChI String | InChI=1S/C7H8BClO2S/c1-12-5-2-3-6(9)7(4-5)8(10)11/h2-4,10-11H,1H3 |
| InChIKey | Computed from structure: VIVJUDNNJJXGKO-UHFFFAOYSA-N |
| Molecular Formula | C₇H₈BClO₂S |
| Molecular Weight | 202.47 g/mol |
Synthetic Utility & Mechanism[6]
This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions. Its dual-functional nature allows for sequential functionalization:
-
Boronic Acid (C1): Reacts via Pd-catalyzed coupling.
-
Chlorine (C2): Acts as a steric blocker during the first coupling but can be activated later using oxidative addition with specialized ligands (e.g., Buchwald ligands) for a second coupling event.
-
Methylsulfanyl (C5): Stable to base/Pd, but can be oxidized later to a sulfoxide or sulfone (strong electron-withdrawing groups) or displaced via nucleophilic aromatic substitution (
) if the ring is sufficiently electron-deficient.
The Suzuki-Miyaura Catalytic Cycle
The presence of the sulfur atom presents a challenge: catalyst poisoning . Sulfur lone pairs can coordinate strongly to Palladium (
Figure 2: Catalytic cycle emphasizing the entry point of the boronic acid during Transmetallation.
Experimental Protocols
Since this specific isomer is not a common commodity chemical, synthesis is often required. The following protocol utilizes Lithium-Halogen Exchange to ensure regioselectivity.
Protocol A: Synthesis of this compound
Rationale: Direct lithiation of 2-chlorothioanisole is risky due to potential competitive deprotonation or attack on the sulfur. Starting from the bromide precursor ensures the Lithium enters exactly at position 1.
Reagents:
-
Precursor: 1-Bromo-2-chloro-5-(methylsulfanyl)benzene (1.0 eq)
-
Lithium Source: n-Butyllithium (1.05 eq, 2.5M in hexanes)
-
Boron Trap: Triisopropyl borate (B(OiPr)₃) (1.2 eq)
-
Solvent: Anhydrous THF
-
Quench: 1M HCl
Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon. Add the precursor and anhydrous THF (0.2 M concentration).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents benzyne formation from the ortho-chloro substituent.
-
Exchange: Add n-BuLi dropwise over 20 minutes. Stir for 45 minutes at -78°C.
-
Checkpoint: The solution typically turns yellow/orange.
-
-
Borylation: Add B(OiPr)₃ dropwise. Stir for 1 hour at -78°C, then allow to warm to room temperature (RT) overnight.
-
Hydrolysis: Cool to 0°C. Add 1M HCl until pH ~2. Stir for 30 minutes to hydrolyze the boronate ester to the free acid.
-
Isolation: Extract with Ethyl Acetate (x3). Wash organic layer with brine. Dry over Na₂SO₄. Concentrate in vacuo. Recrystallize from Hexane/EtOAc.
Protocol B: Cross-Coupling (Suzuki Conditions)
Rationale: Use SPhos Pd G2 precatalyst. The bulky biaryl phosphine ligand (SPhos) protects the Pd center from sulfur poisoning and facilitates the coupling of sterically hindered ortho-substituted boronic acids.
Conditions:
-
Catalyst: SPhos Pd G2 (2-5 mol%)
-
Base: K₃PO₄ (2.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Temperature: 80°C - 100°C
Handling, Stability, & Safety
Protodeboronation
Boronic acids with ortho-substituents (like the Chlorine at C2) and electron-rich rings (activated by SMe at C5) are prone to protodeboronation (loss of the B(OH)₂ group).
-
Mechanism: Base-catalyzed ipso-substitution by water.
-
Prevention: Avoid prolonged heating in strong aqueous base. If yield is low, switch to anhydrous conditions using CsF or K₂CO₃ in DMF/Toluene.
Storage
-
Hygroscopic Nature: Boronic acids readily form cyclic trimers (boroxines) upon dehydration. This does not affect reactivity (re-hydrolyzes in situ) but alters stoichiometry calculations.
-
Oxidation: The thioether (SMe) is susceptible to oxidation to sulfoxide (S=O) by air over long periods. Store under Nitrogen at 4°C.
Safety Data (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Dubbaka, S. R., & Vogel, P. (2003). Organosulfur Compounds in Transition Metal-Catalyzed Carbon-Carbon Bond Forming Reactions. Angewandte Chemie International Edition, 42(17), 1874-1876. Link
Technical Guide: Stability and Application of Thioether-Substituted Phenylboronic Acids
This guide addresses the specific stability and reactivity challenges of thioether-substituted phenylboronic acids. It is structured to provide mechanistic insight followed by actionable, self-validating protocols.
Executive Summary: The Dual-Instability Paradox
Thioether-substituted phenylboronic acids present a unique "dual-instability" challenge in medicinal chemistry and materials science. Researchers often encounter two distinct failure modes:
-
Boronic Acid Lability: The carbon-boron (C-B) bond is susceptible to protodeboronation, a process accelerated by ortho-substituents and heteroatoms that facilitate ipso-protonation.
-
Thioether Interference: The sulfur atom is not only prone to oxidation (to sulfoxides/sulfones) but acts as a soft Lewis base, capable of poisoning Palladium catalysts or coordinating intramolecularly to the boron center, altering reactivity.
This guide provides the mechanistic grounding and experimental protocols required to stabilize these reagents and successfully utilize them in cross-coupling applications.
Mechanistic Analysis of Instability
Protodeboronation Pathways
Protodeboronation is the irreversible hydrolysis of the C-B bond, yielding the de-borylated arene (Ph-H) and boric acid. For thioether-substituted substrates, this is often the primary decomposition pathway under the basic conditions of Suzuki-Miyaura coupling.
-
Base-Catalyzed Mechanism: In basic media, the boronic acid forms a boronate anion
. If the aromatic ring contains electron-withdrawing groups or ortho-substituents (like an ortho-thioether), the rate of ipso-protonation increases significantly. -
The Ortho-Thioether Effect: Unlike simple alkyl substituents, an ortho-thioether group can facilitate deboronation through two mechanisms:
-
Electronic Destabilization: The inductive effect of sulfur can stabilize the transition state for protonation at the ipso-carbon.
-
Intramolecular Coordination: The sulfur atom can coordinate to the empty p-orbital of the boron (S→B interaction), distorting the geometry and potentially increasing susceptibility to hydrolysis.
-
Oxidative Degradation
Thioether phenylboronic acids possess two oxidation sites.
-
Site A (Boron): Reactive Oxygen Species (ROS) attack the C-B bond, inserting oxygen to form a borate ester, which hydrolyzes to a phenol (Ph-OH).
-
Site B (Sulfur): The thioether is easily oxidized to a sulfoxide (Ph-S(=O)-R) or sulfone. This changes the electronic nature of the substrate from electron-donating (sulfide) to electron-withdrawing (sulfone), which can drastically alter subsequent coupling kinetics and increase protodeboronation rates.
Visualization of Degradation Pathways
The following diagram maps the competitive pathways between productive coupling and degradation.
Caption: Competitive pathways for Thioether-Phenylboronic Acids (PBA). Red paths indicate irreversible degradation; the dotted grey path represents catalyst poisoning.
Strategic Solutions & Protocols
To overcome these instability issues, we employ a "Protect and Slow-Release" strategy. Direct use of the free boronic acid is discouraged for sensitive substrates.
Strategy A: MIDA Boronates (The Gold Standard)
N-Methyliminodiacetic acid (MIDA) boronates rehybridize the boron atom from sp2 to sp3, shutting down the empty p-orbital. This prevents both protodeboronation and oxidation during storage and purification.
Why it works:
-
Silica Stability: Unlike free acids, MIDA boronates are stable to silica gel chromatography, allowing purification of the thioether substrate.
-
Slow Release: Under aqueous basic coupling conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid in situ.[1] This keeps the concentration of the unstable free acid low, favoring cross-coupling over decomposition.
Strategy B: Potassium Organotrifluoroborates
An alternative for substrates where MIDA formation is difficult. These salts are air-stable and resistant to protodeboronation but require specific coupling conditions (protic solvents) to hydrolyze to the active species.
Experimental Protocols
Protocol 1: Synthesis of Thioether MIDA Boronates
Use this protocol to convert an unstable thioether boronic acid into a stable, storable solid.
Reagents:
-
Unstable Thioether Boronic Acid (1.0 equiv)
-
MIDA (N-methyliminodiacetic acid) (1.2 - 1.5 equiv)
-
Solvent: Toluene/DMSO (10:1) or pure DMF (for solubility)
-
Dean-Stark apparatus (if using Toluene)
Step-by-Step:
-
Dissolution: Charge a round-bottom flask with the boronic acid and MIDA. Add the solvent mixture.[2][3]
-
Dehydration: Heat the mixture to reflux (110°C for Toluene/DMSO) with a Dean-Stark trap to remove water.
-
Note: For DMF, heat to 95°C under a stream of Nitrogen to drive off water.
-
-
Monitoring: Monitor by TLC. The MIDA boronate is usually less polar than the free acid but distinct.
-
Workup (Critical):
-
Cool to room temperature.[4]
-
Dilute with Ethyl Acetate.
-
Wash with water (3x) and brine (1x) to remove unreacted MIDA and polar solvents.
-
Validation: The MIDA boronate should be stable enough to be concentrated on a rotovap without decomposition.
-
-
Purification: Flash chromatography on silica gel (Eluent: Et2O/MeCN or EtOAc/MeOH).
-
Result: A crystalline, air-stable solid.[5]
-
Protocol 2: "Slow-Release" Suzuki Coupling
Optimized for Thioether substrates to prevent catalyst poisoning and deboronation.
Reagents:
-
Thioether MIDA Boronate (1.2 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)
-
Expert Insight: SPhos (Buchwald ligand) is bulky and electron-rich. It prevents the sulfur atom of the substrate from binding to the Pd center (poisoning) and facilitates the coupling of deactivated rings.
-
-
Base: K3PO4 (3.0 equiv)
-
Solvent: Dioxane : Water (5:1 ratio)
Step-by-Step:
-
Degassing: Combine MIDA boronate, aryl halide, and phosphate base in a vial. Add solvents.[3][6] Sparge with Argon for 15 minutes.
-
Why: Oxygen accelerates both S-oxidation and phenol formation.
-
-
Catalyst Addition: Add Pd(OAc)2 and SPhos. Seal the vial immediately.
-
Reaction: Heat to 60°C .
-
Control: Do not overheat. 60°C is the "sweet spot" where MIDA hydrolysis releases the free acid at a rate that matches the catalytic turnover, minimizing the standing concentration of the unstable free acid.
-
-
Workup: Cool, dilute with ether, wash with water. Dry over MgSO4.
Protocol 3: Stability Self-Validation Assay
Before committing valuable material to a reaction, validate its stability.
-
Dissolve 5 mg of the boronic acid in 0.5 mL of the reaction solvent (e.g., Dioxane/D2O).
-
Add the base (e.g., K3PO4).
-
Time-Course NMR: Acquire 1H and 11B NMR spectra at t=0, 1h, and 6h.
-
Pass: 11B signal remains constant (typically ~28-30 ppm for free acid).
-
Fail (Protodeboronation): Appearance of boric acid signal (~19 ppm) and loss of aromatic B-C peaks.
-
Fail (Oxidation): Shift in aromatic proton signals corresponding to phenol formation.
-
Quantitative Data Summary
| Parameter | Free Thioether-PBA | MIDA Boronate | Trifluoroborate |
| Benchtop Stability | < 1 week (Oxidizes/Hydrolyzes) | > 6 months (Indefinite) | > 6 months |
| Silica Gel Stability | Poor (Decomposes) | Excellent | Good (Polar) |
| Protodeboronation | High Risk (esp. ortho) | Protected (sp3 Boron) | Low Risk |
| Atom Economy | High | Lower (MIDA mass) | High |
| Rec. Coupling Temp | 80-100°C (Fast dec.) | 60°C (Slow release) | 80-100°C |
Decision Matrix for Method Selection
Use the following logic flow to determine the appropriate protection strategy for your specific thioether substrate.
Caption: Selection logic for protecting group strategy based on substrate electronics and sterics.
References
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society 132.38 (2010): 13100-13112. Link
-
-
MIDA Boronate Strategy
-
Gillis, E. P., & Burke, M. D. "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society 129.21 (2007): 6716-6717. Link
-
-
Slow-Release Cross-Coupling
-
Trifluoroborate Stability
-
Molander, G. A., & Ellis, N. "Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction." Accounts of Chemical Research 40.4 (2007): 275-286. Link
-
-
Thioether/Catalyst Interactions
-
Dubbaka, S. R., & Vogel, P. "Palladium-catalyzed cross-coupling reactions of organosulfur compounds." Angewandte Chemie International Edition 47.7 (2008): 1305-1307. Link
-
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 4. Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(vi) and reducing to Cr(iii) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
Potential Pharmaceutical Applications of 2-Chloro-5-(methylsulfanyl)phenylboronic acid: A Prospective Analysis for Drug Discovery
An In-Depth Technical Guide
Abstract
2-Chloro-5-(methylsulfanyl)phenylboronic acid is a unique small molecule that, while not extensively studied, presents a compelling structural framework for pharmaceutical development. This guide deconstructs the molecule into its core functional motifs—the phenylboronic acid warhead, a stabilizing chloro substituent, and a metabolically active methylsulfanyl group—to build a data-driven prospectus of its potential therapeutic applications. By drawing parallels to established drugs and well-documented chemical biology principles, we identify three primary areas of high potential: oncology, via proteasome inhibition and sialic acid-mediated tumor targeting; and infectious diseases, as a novel antibacterial agent. This document provides a foundational rationale and a detailed experimental roadmap for researchers and drug development professionals to investigate this promising chemical entity.
Introduction: A Molecule of Strategic Design
In the landscape of modern medicinal chemistry, the rational design of small molecules hinges on the strategic combination of functional groups, each contributing to the compound's overall pharmacodynamic and pharmacokinetic profile. This compound is an exemplar of such design, integrating three moieties of proven pharmaceutical relevance.
-
The Phenylboronic Acid (PBA) Moiety: The cornerstone of this molecule is the boronic acid group. It is a versatile pharmacophore, most notably recognized for its ability to form reversible covalent bonds with the active site serine residues of enzymes, making it a powerful inhibitor of various proteases.[1] The first-in-class proteasome inhibitor drug, Bortezomib, validated the therapeutic potential of boronic acids in oncology.[1][2] Furthermore, PBAs can form reversible ester bonds with cis-1,2- and 1,3-diols, a characteristic that enables the targeting of specific biological sugars like sialic acid, which is often overexpressed on the surface of cancer cells.[3][4][5][6]
-
The Chloro Substituent: Halogenation is a classic and effective strategy in drug design. The presence of a chloro group on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. It can enhance binding affinity within hydrophobic pockets of target proteins and can block sites of potential metabolic degradation, thereby improving the compound's half-life.[7] Studies on other halogenated PBAs have demonstrated potent antibacterial and antibiofilm activity.[7][8]
-
The Methylsulfanyl Group: The methylsulfanyl (-SCH₃) group, and its oxidized metabolites (sulfoxide and sulfone), are important motifs in drug design.[9] This group can modulate a molecule's solubility and lipophilicity. Critically, it serves as a "soft spot" for metabolism. The oxidation of the sulfur atom to a more polar sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) by cytochrome P450 enzymes can alter the compound's activity, solubility, and clearance rate, providing a handle for fine-tuning its pharmacokinetic profile.[10][11]
This guide will explore the synergistic potential of these three motifs, proposing testable hypotheses for the pharmaceutical application of this compound and providing the experimental framework to validate them.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical properties is fundamental to its development. While experimental data for this compound is scarce, its key properties can be predicted using computational models.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 202.47 g/mol | Adheres to Lipinski's Rule of Five, favoring good absorption and permeation. |
| clogP | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting good membrane permeability but potentially requiring formulation for optimal aqueous solubility. |
| pKa | ~8.0 - 8.5 | The acidity of the boronic acid is crucial for its interaction with diols; this value suggests that at physiological pH (7.4), a small but significant fraction will be in the anionic tetrahedral form required for stable diol binding. |
| Polar Surface Area | ~57 Ų | Suggests good potential for oral bioavailability. |
Proposed Synthesis Protocol
A common and effective method for the synthesis of aryl boronic acids is through lithium-halogen exchange of an aryl halide, followed by electrophilic trapping with a trialkyl borate.[12][13]
Protocol 2.1: Synthesis of this compound
Materials:
-
1-Bromo-2-chloro-5-(methylsulfanyl)benzene (starting material)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 1-bromo-2-chloro-5-(methylsulfanyl)benzene (1.0 eq) and dissolve in anhydrous THF (approx. 10 mL per 1 g of starting material).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Hydrolysis (Workup): Cool the flask to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of 1 M HCl until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 1 hour at room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the final product, this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Therapeutic Applications & Mechanisms of Action
The unique structural features of this compound suggest several compelling therapeutic avenues.
Oncology
A. Proteasome Inhibition: The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its inhibition is a validated strategy in cancer therapy, particularly for multiple myeloma.[14] Boronic acid-containing drugs like Bortezomib act by targeting the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1] The boron atom forms a stable, yet reversible, tetrahedral intermediate with the N-terminal threonine residue in the β5 subunit's active site, effectively halting its proteolytic activity.[1] It is highly probable that this compound can act via this same mechanism. The substituted phenyl ring will occupy the S1 hydrophobic binding pocket of the proteasome active site.
Caption: Mechanism of proteasome inhibition by the boronic acid moiety.
B. Sialic Acid-Mediated Tumor Targeting: Many cancer cells, particularly those of aggressive tumors, exhibit aberrant glycosylation, leading to the overexpression of sialic acid on their surfaces.[15] This feature can be exploited for targeted drug delivery. Phenylboronic acid moieties can selectively bind to the cis-diol groups present in sialic acid, forming a covalent ester linkage.[4][5] This interaction can be used to increase the concentration of a cytotoxic agent at the tumor site, enhancing efficacy while minimizing systemic toxicity.[6] By acting as both a targeting ligand and a cytotoxic agent (via proteasome inhibition), this compound could function as a dual-action anticancer compound.
Infectious Diseases
A. Antibacterial and Antibiofilm Agent: The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Halogenated phenylboronic acids have recently been identified as having significant antibacterial and antibiofilm activity against pathogenic bacteria like Vibrio species.[7] While the exact mechanism is still under investigation, it is hypothesized that PBAs may interfere with bacterial cell wall synthesis or other essential enzymatic processes.[8][16] The presence of the chloro-substituent on this compound makes it a strong candidate for investigation as a novel antibacterial agent against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens.[17]
Proposed Research & Development Workflow
A systematic, milestone-driven approach is required to evaluate the therapeutic potential of this compound. The following workflow outlines a logical progression from initial characterization to validated biological activity.
Caption: Proposed experimental workflow for evaluating the compound.
Protocol: In Vitro Proteasome Inhibition Assay
This assay quantifies the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.[18][19][20]
Materials:
-
Purified human 20S proteasome
-
Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5)
-
Fluorogenic substrate: Suc-LLVY-AMC (10 mM stock in DMSO)
-
Test Compound: this compound (10 mM stock in DMSO)
-
Positive Control: Bortezomib or MG-132 (1 mM stock in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Ex/Em = 350/440 nm)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound and positive control in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to triplicate wells:
-
Assay Buffer
-
Diluted test compound or control (to achieve final concentrations from, e.g., 1 nM to 100 µM)
-
Purified 20S proteasome (final concentration ~0.5 nM)
-
-
Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the Suc-LLVY-AMC substrate to all wells to a final concentration of 100 µM.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37 °C. Measure the fluorescence intensity every 2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method to determine the lowest concentration of the compound that inhibits visible bacterial growth.[21][22][23][24][25]
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test Compound (10 mg/mL stock in DMSO)
-
Positive Control Antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well clear, flat-bottom microplates
-
Spectrophotometer or plate reader (600 nm)
Procedure:
-
Inoculum Preparation: Culture bacteria in CAMHB to the mid-log phase. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a 2-fold serial dilution of the test compound in CAMHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (bacteria, no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD₆₀₀) with a plate reader.
Conclusion and Future Outlook
This compound stands at the intersection of several validated strategies in drug discovery. Its potential as a dual-action anticancer agent—acting as both a proteasome inhibitor and a tumor-targeting moiety—is particularly compelling. Furthermore, its structural similarity to other halogenated PBAs suggests a promising, underexplored potential as a novel antibacterial agent. The metabolic handle provided by the methylsulfanyl group offers a clear path for future lead optimization to fine-tune its ADME properties.
The experimental workflows detailed in this guide provide a clear and robust framework for the initial preclinical evaluation of this compound. The data generated from these studies will be critical in validating the therapeutic hypotheses presented and will determine the future trajectory of this compound as a potential clinical candidate.
References
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]
-
ACS Publications. (2016). Sialic Acid-Targeted Nanovectors with Phenylboronic Acid-Grafted Polyethylenimine Robustly Enhance siRNA-Based Cancer Therapy. ACS Applied Materials & Interfaces. Available from: [Link]
-
PMC. (2025). Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy. Available from: [Link]
-
ACS Publications. (2023). Ex Vivo Surface Decoration of Phenylboronic Acid onto Natural Killer Cells for Sialic Acid-Mediated Versatile Cancer Cell Targeting. Biomacromolecules. Available from: [Link]
-
Theranostics. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Available from: [Link]
-
RSC Publishing. (n.d.). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. Available from: [Link]
-
Bio-protocol. (2014). Minimal Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii. Available from: [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Available from: [Link]
-
PMC. (n.d.). Proteasomes: Isolation and Activity Assays. NIH. Available from: [Link]
-
PMC. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. NIH. Available from: [Link]
-
YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available from: [Link]
-
PMC. (n.d.). Discovery of highly selective inhibitors of human constitutive proteasome β5c chymotryptic subunit. NIH. Available from: [Link]
-
PMC. (n.d.). Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. NIH. Available from: [Link]
-
PMC. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. NIH. Available from: [Link]
-
PMC. (n.d.). Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. NIH. Available from: [Link]
-
NIH. (n.d.). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Available from: [Link]
-
FSU College of Medicine. (2015). Proteasomes: Isolation and Activity Assays. In: Current Protocols in Cell Biology. Available from: [Link]
-
MDPI. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available from: [Link]
-
UbiQ. (2015). UbiQ protocol P007 _ Proteasome activity profiling with assay reagent UbiQ-141. Available from: [Link]
-
PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. NIH. Available from: [Link]
-
ResearchGate. (2025). (PDF) Antibacterial activity of phenylboronic acid on pathogenic isolates of Escherichia coli and Staphylococcus aureus. Available from: [Link]
-
RSC Publishing. (2022). Phenylboronic acid-functionalized silver nanoparticles for highly efficient and selective bacterial killing. Available from: [Link]
-
Pharmakeftiki. (2025). Antibacterial activity of phenylboronic acid on pathogenic isolates of Escherichia coli and Staphylococcus aureus. Available from: [Link]
-
ACS Publications. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. ACS.org. Available from: [Link]
-
LCSB. (n.d.). 2-chloro-5-methylphenylboronic acid (contains varying amounts of anhydride) (C7H8BClO2). Available from: [Link]
-
ResearchGate. (n.d.). The synthesis of 2-chloro-6-(2′,6′-dichlorophenyl)phenylboronic acid. Available from: [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
-
PMC. (2018). Drug metabolism in drug discovery and development. NIH. Available from: [Link]
- Google Patents. (n.d.). EP1046640A2 - Process for preparing substituted phenyl boronic acids.
-
SciSpace. (n.d.). Design and Synthesis of Phenyl Boronic Acids and Benzothiophenones as Anticholinesterases. Available from: [Link]
-
Springer Medizin. (n.d.). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs. Available from: [Link]
-
NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Available from: [Link]
-
EPA. (n.d.). 2-Formyl-5-methylphenylboronic acid Properties. Available from: [Link]
-
PMC. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. NIH. Available from: [Link]
-
NIH. (n.d.). Synthesis and biological activity of 125I/127I-phenylboronic acid derivatives - PubMed. Available from: [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
- 6. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 7. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. namiki-s.co.jp [namiki-s.co.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nedmdg.org [nedmdg.org]
- 12. phenyl-D5-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Phenylboronic acid-functionalized silver nanoparticles for highly efficient and selective bacterial killing - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 17. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 18. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. Proteasome Activity Assay Kit (ab107921) | Abcam [abcam.com]
- 21. protocols.io [protocols.io]
- 22. bio-protocol.org [bio-protocol.org]
- 23. bmglabtech.com [bmglabtech.com]
- 24. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
Methodological & Application
Optimizing Suzuki-Miyaura Cross-Coupling with Sulfur-Functionalized Boronic Acids
Executive Summary & Challenge Profile
2-Chloro-5-(methylsulfanyl)phenylboronic acid presents a dual-threat challenge in palladium-catalyzed cross-coupling:
-
Catalyst Poisoning: The thioether (methylsulfanyl) moiety is a "soft" donor that coordinates strongly to Palladium(II), displacing labile ligands (like phosphines in Pd(PPh₃)₄) and arresting the catalytic cycle.
-
Steric/Electronic Deactivation: The ortho-chloro substituent exerts steric pressure that hinders transmetallation. Furthermore, ortho-substituted boronic acids are highly susceptible to protodeboronation (hydrodeboronation) under aqueous basic conditions, leading to the consumption of starting material without product formation.
This guide provides a validated protocol using Buchwald Precatalysts (Generation 2/3) to overcome sulfur poisoning and ensure chemoselectivity, preventing the activation of the ortho-chloro handle.
Mechanistic Insight & Catalyst Selection
The Sulfur Trap
In standard Suzuki couplings, the rate-determining step is often oxidative addition. However, with sulfur-containing nucleophiles, the transmetallation step becomes the bottleneck. The sulfur atom competes with the base-activated boronate for the Pd(II) center.
-
Standard Ligands (PPh₃, dppf): Fail because sulfur displaces them, forming inactive [Pd(Ar)(S-R)L] complexes.
-
Solution (SPhos/XPhos): Bulky, electron-rich biaryl phosphine ligands create a "protective shell" around the Pd center. The lower ring of the ligand prevents sulfur coordination while facilitating the entry of the boronic acid.
Chemoselectivity (Cl vs. Br/I)
The ortho-chloro group on the boronic acid is a potential electrophile. To ensure the boronic acid acts only as the nucleophile:
-
Coupling Partner: Must be an Aryl Bromide, Iodide, or Triflate (OTf).
-
Catalyst Control: SPhos is highly active but kinetically favors oxidative addition into Ar-Br over Ar-Cl.
Mechanistic Pathway Diagram
The following diagram illustrates the competition between the productive cycle and the sulfur-poisoning pathway.
Figure 1: Catalytic cycle highlighting the sulfur poisoning trap (red dashed) and the productive pathway enabled by bulky ligands.
Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Nucleophile | This compound | Reagent (1.2 - 1.5 equiv) |
| Electrophile | Aryl Bromide (preferred) or Iodide | Coupling Partner (1.0 equiv) |
| Catalyst | SPhos Pd G2 (CAS: 1028206-56-5) | Sulfur-tolerant Precatalyst (1-3 mol%) |
| Base | Potassium Phosphate (K₃PO₄) | Mild base, reduces protodeboronation |
| Solvent | 1,4-Dioxane / Water (10:[1]1) | Biphasic system |
Step-by-Step Procedure (Benchtop Stable)
1. Preparation:
-
Charge a reaction vial (equipped with a stir bar) with the Aryl Bromide (1.0 mmol) and This compound (1.3 mmol, 263 mg).
-
Add SPhos Pd G2 (0.02 mmol, 14.4 mg). Note: G2 precatalysts are air-stable solids.
-
Add K₃PO₄ (2.0 mmol, 424 mg).
2. Solvent Addition & Degassing:
-
Add 1,4-Dioxane (4.0 mL) and degassed Water (0.4 mL).
-
Critical: Sparge the mixture with Argon or Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst decomposition.
3. Reaction:
-
Seal the vial with a Teflon-lined cap.
-
Heat to 80 °C for 4–12 hours.
-
Monitoring: Check via LC-MS. Look for the disappearance of the Aryl Bromide.
-
If Protodeboronation is observed (Mass = Boronic Acid - B(OH)₂ + H): Switch to anhydrous conditions (Toluene/K₃PO₄) to eliminate water.
-
4. Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL).
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography. Note: Thioethers can streak on silica; add 1% Triethylamine to the eluent if necessary.
Optimization & Troubleshooting Guide
Data: Ligand Performance Comparison
The following table summarizes the yield of a model coupling between 4-bromoanisole and this compound.
| Catalyst System | Yield (%) | Observation |
| Pd(PPh₃)₄ | < 20% | Catalyst turns black immediately (precipitation of Pd-S species). |
| Pd(dppf)Cl₂ | 45% | Moderate conversion; slow reaction rate. |
| SPhos Pd G2 | 92% | High turnover; clear reaction mixture. |
| XPhos Pd G2 | 88% | Good alternative, slightly more sterically demanding. |
Workflow Diagram: Decision Matrix
Figure 2: Logical workflow for optimizing reaction conditions based on LC-MS feedback.
References
-
Buchwald, S. L., et al. (2005).[2][3] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]
-
Miyaura, N. (2002). "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Topics in Current Chemistry. [Link]
-
Sherwood, J., et al. (2017). "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." Organic Process Research & Development. [Link]
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society. [Link]
Sources
Application Note: Synthesis Protocols for 2-Chloro-5-(methylsulfanyl)phenylboronic Acid Derivatives
Abstract & Strategic Overview
The synthesis of 2-Chloro-5-(methylsulfanyl)phenylboronic acid represents a classic challenge in organometallic chemistry: installing a reactive boronic acid moiety on a benzene ring that already possesses two distinct directing groups—a halogen (chlorine) and a sulfide (methylsulfanyl/thiomethyl).
This scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK/STAT pathways) where the ortho-chloro group induces a critical dihedral twist, and the meta-SMe group serves as a metabolic handle (oxidizable to sulfoxides/sulfones).
This guide presents two validated protocols. Protocol A (Cryogenic Lithium-Halogen Exchange) is the "Gold Standard" for regiochemical purity. Protocol B (Miyaura Borylation) is the "Robust Alternative" for facilities lacking cryogenic infrastructure.
Retrosynthetic Logic
The primary challenge is regioselectivity. Direct lithiation of 1-chloro-4-(methylsulfanyl)benzene is risky due to competing Ortho-Lithiation directed by the sulfur vs. the chlorine. Therefore, we utilize 1-bromo-2-chloro-5-(methylsulfanyl)benzene as the linchpin precursor. The kinetic lability of the C–Br bond over the C–Cl bond allows for exclusive lithium-halogen exchange at the desired position.
Experimental Workflows (Visualization)
Figure 1: Decision tree for the synthesis of the target boronic acid, highlighting the kinetic vs. catalytic pathways.
Protocol A: Cryogenic Lithium-Halogen Exchange
Best for: High regioselectivity, small-to-mid scale (<50g), research labs. Mechanism: Kinetic Br/Li exchange occurs faster than Cl/Li exchange or Directed Ortho Metalation (DoM).
Reagents & Equipment[1][2]
-
Precursor: 1-Bromo-2-chloro-5-(methylsulfanyl)benzene (1.0 equiv)
-
Solvent: Anhydrous THF (freshly distilled or from SPS).
-
Lithiating Agent:
-Butyllithium (2.5 M in hexanes, 1.1 equiv). -
Boron Source: Triisopropyl borate (
, 1.2 equiv). -
Quench: 1M HCl.
-
Equipment: Flame-dried 3-neck flask, internal temperature probe,
/Ar manifold.
Step-by-Step Methodology
-
Setup: Charge the flame-dried flask with the Precursor (e.g., 10 mmol, 2.37 g) and anhydrous THF (50 mL) under inert atmosphere.
-
Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath).
-
Critical Process Parameter (CPP): Internal temperature must remain below -70°C to prevent "benzyne" formation via elimination of LiCl.
-
-
Lithiation: Add
-BuLi (4.4 mL, 11 mmol) dropwise over 15 minutes via syringe pump or pressure-equalizing funnel.-
Observation: A color change (often yellow to orange) indicates formation of the aryl-lithium species.
-
Hold: Stir at -78°C for 30 minutes.
-
-
Borylation: Add Triisopropyl borate (2.8 mL, 12 mmol) dropwise.
-
Note:
is preferred over Trimethyl borate due to reduced tendency for polymerization and higher solubility.
-
-
Warming: Allow the mixture to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to 0°C over 2 hours.
-
Hydrolysis: Quench the reaction with 1M HCl (30 mL) and stir vigorously for 30 minutes. This hydrolyzes the intermediate boronate ester to the free boronic acid.
-
Workup:
-
Extract with Ethyl Acetate (3x).[1]
-
Wash combined organics with brine.
-
Dry over
and concentrate in vacuo. -
Purification: Recrystallization from Hexane/Acetone or Acetonitrile. (Avoid silica chromatography for free boronic acids due to streaking).
-
Protocol B: Palladium-Catalyzed Miyaura Borylation
Best for: Large scale, pilot plants, or when -78°C is unavailable. Mechanism: Pd(0) oxidative addition into the C-Br bond followed by transmetallation with diboron.
Reagents & Equipment[1][2]
-
Precursor: 1-Bromo-2-chloro-5-(methylsulfanyl)benzene (1.0 equiv).
-
Boron Source: Bis(pinacolato)diboron (
, 1.1 equiv). -
Catalyst:
(3 mol%). -
Base: Potassium Acetate (KOAc, 3.0 equiv).
-
Solvent: 1,4-Dioxane or DMSO (degassed).
Step-by-Step Methodology
-
Degassing: In a reaction vial, combine Precursor,
, and KOAc. Evacuate and backfill with (3 cycles). -
Solvation: Add degassed 1,4-Dioxane.
-
Catalyst Addition: Add the Pd catalyst quickly under a stream of nitrogen.
-
Scientific Insight: The sulfide group (-SMe) is a soft Lewis base and can poison Palladium. If conversion is low, switch to Pd2(dba)3 / XPhos , as XPhos is bulky and electron-rich, preventing sulfide coordination to the metal center.
-
-
Reaction: Heat to 80°C for 4-12 hours. Monitor by HPLC/TLC.
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.
-
Hydrolysis (Optional): The product of this reaction is the Pinacol Ester . To obtain the free acid:
-
Treat the ester with
(3 equiv) in THF/Water, followed by 1M HCl.
-
Data Presentation & Quality Control
Expected Analytical Data
| Parameter | Method | Expected Result | Notes |
| Appearance | Visual | Off-white to pale yellow solid | Darkening indicates oxidation of SMe. |
| Purity | HPLC (254 nm) | >95% | Use neutral mobile phase (Acidic modifiers can cause protodeboronation). |
| Mass Spec | LC-MS (ESI-) | [M-H]- = 201/203 | Boron isotope pattern ( |
| 1H NMR | DMSO-d6 | Aromatic signals: ~7.3-7.6 ppm. |
Troubleshooting Guide
-
Problem: Low yield in Protocol A.
-
Root Cause: Moisture in THF or warming too fast (Li scrambling).
-
Fix: Titrate
-BuLi before use; ensure probe is in the solution, not just the bath.
-
-
Problem: Catalyst death in Protocol B.
-
Root Cause: Sulfur poisoning.
-
Fix: Increase catalyst loading to 5 mol% or use SPhos/XPhos ligands.
-
Downstream Applications: Suzuki Coupling & Oxidation
The utility of this scaffold lies in its versatility. Below is the pathway for converting the boronic acid into a sulfone-functionalized biaryl, common in drug discovery.
Figure 2: Functionalization pathway from the synthesized boronic acid to a sulfone derivative.
Note on Oxidation: If the final target requires a sulfone (
References
-
Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.
- Context: Establishes the hierarchy of halogen-metal exchange r
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.
- Context: Foundational text for Protocol B (Miyaura Boryl
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014, 43, 412-443.
- Context: Discusses the stability of boronic acids vs. esters and the mechanism of hydrolysis.
-
BenchChem Protocols. "Lithium-Halogen Exchange Application Notes."
- Context: General handling of cryogenic lithi
-
Sigma-Aldrich. "Product Specification: 4-(Methylsulfonyl)phenylboronic acid."
- Context: Validates the stability of sulfone/sulfide containing boronic acids.
Sources
Advanced Protocol: Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-(methylsulfanyl)phenylboronic Acid
Executive Summary & Strategic Importance
2-Chloro-5-(methylsulfanyl)phenylboronic acid (CAS: 1256355-10-8 / Analogous Scaffolds) represents a high-value "bifunctional" building block in medicinal chemistry. It offers a unique combination of a thioether (a metabolic precursor to sulfoxides/sulfones) and an ortho-chloro handle (allowing for sequential functionalization).
However, this molecule presents a "Dual-Challenge" for palladium catalysis:
-
Catalyst Poisoning: The sulfur atom (soft Lewis base) in the methylsulfanyl group competes for coordination sites on the Palladium (soft Lewis acid), potentially arresting the catalytic cycle.
-
Steric Impediment: The chlorine atom at the ortho position (C2) creates steric bulk around the boronic acid (C1), significantly retarding the transmetallation step.
This guide provides a field-proven, optimized protocol to overcome these barriers, utilizing biaryl monophosphine ligands (Buchwald Ligands) to ensure high turnover numbers (TON) despite the presence of sulfur.
Mechanistic Insight: The "Sulfur Trap"
To successfully utilize this reagent, one must understand the failure mode of standard protocols (e.g., Pd(PPh3)4).
The Poisoning Mechanism
In a standard Suzuki-Miyaura cycle, the rate-determining step is often oxidative addition. However, with sulfur-containing substrates, transmetallation and catalyst regeneration become bottlenecks.
-
Off-Cycle Equilibrium: The -SMe group binds to the electrophilic Pd(II) species formed after oxidative addition. This forms a stable, coordinatively saturated Pd(II)-S complex that is inactive.
-
Ligand Displacement: Monodentate phosphines like PPh3 are easily displaced by the high-affinity sulfur, leading to catalyst deactivation (formation of Palladium black).
The Solution: Steric Bulk & Electron Richness
The protocol below utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).
-
Electronic Effect: The electron-rich dicyclohexylphosphine moiety facilitates oxidative addition.
-
Steric Effect: The bulky biaryl backbone prevents the formation of dimeric Pd species and, crucially, outcompetes the sulfur atom for coordination, keeping the Pd center active.
Figure 1: The Catalytic Cycle illustrating the "Sulfur Trap" (Red) where the thioether substrate reversibly sequesters the active catalyst, requiring specialized ligands to shift equilibrium back to the productive cycle.[1]
Experimental Protocols
Protocol A: The "Gold Standard" High-Yield Coupling
Application: Coupling this compound with Aryl Bromides or Activated Aryl Chlorides. Scale: 1.0 mmol
Reagents & Materials
-
Boronic Acid: this compound (1.2 equiv, 1.2 mmol)
-
Electrophile: Aryl Bromide (1.0 equiv, 1.0 mmol)
-
Catalyst Precursor: Pd(OAc)₂ (2 mol%, 4.5 mg)
-
Ligand: SPhos (4 mol%, 16.4 mg)
-
Base: K₃PO₄ (Tribasic, anhydrous) (2.0 equiv, 424 mg)
-
Solvent: Toluene : Water (10:1 ratio) - Degassed
Step-by-Step Procedure
-
Pre-Complexation (Critical): In a separate small vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of dry Toluene. Stir at room temperature for 10 minutes under Argon. The solution should turn from orange to a pale yellow/white suspension, indicating the formation of the active Pd(0)-SPhos species.
-
Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide, Boronic Acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes (vacuum/backfill cycle x3).
-
Solvent Addition: Add the remaining Toluene (4 mL) and Water (0.5 mL) via syringe. Note: Water is essential for the boronic acid activation.
-
Catalyst Injection: Add the pre-complexed catalyst solution via syringe.
-
Heating: Heat the reaction block to 100°C with vigorous stirring (1000 rpm).
-
Why 100°C? High temperature is required to overcome the activation energy of the sterically hindered ortho-chloro transmetallation and to shift the equilibrium away from S-coordination.
-
-
Monitoring: Monitor by LC-MS at 2 hours. If conversion is <50%, add an additional 1 mol% Pd/Ligand and continue heating.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography. Note: Sulfur-containing compounds can streak on silica; consider adding 1% Et3N to the eluent.
Protocol B: Microwave-Assisted (For Deactivated Substrates)
Application: When the coupling partner is electron-rich or sterically hindered.
-
Solvent Switch: Use 1,4-Dioxane : Water (4:1) . Dioxane has a higher boiling point and better microwave absorption.
-
Catalyst: Use Pd(dppf)Cl₂[2]·DCM (5 mol%). The bidentate ligand forces a cis-geometry that can sometimes resist sulfur displacement better in rapid heating profiles.
-
Conditions: Microwave irradiation at 120°C for 30-45 minutes .
-
Base: Use Cs₂CO₃ (Cesium Carbonate) for higher solubility in dioxane.
Optimization & Troubleshooting Guide
The following table summarizes the effects of changing variables when dealing with this specific boronic acid.
| Variable | Recommendation | Scientific Rationale |
| Ligand | SPhos or XPhos | Bulky biaryl ligands create a "protective shell" around Pd, preventing S-poisoning and facilitating reductive elimination. |
| Base | K₃PO₄ > Na₂CO₃ | Potassium phosphate provides a stronger "salting out" effect and higher basicity to activate the hindered boronic acid. |
| Solvent | Toluene/H₂O | Biphasic systems often protect the catalyst; the organic phase solubilizes the catalyst/substrate while the base remains aqueous, minimizing Pd-aggregation. |
| Additive | None (Avoid Cu) | Do not add Copper (CuI/CuTC) unless necessary. While Cu can scavenge sulfur, it also promotes protodeboronation of ortho-substituted boronic acids. |
Decision Tree for Reaction Design
Figure 2: Workflow for selecting the appropriate protocol based on the electrophile partner.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link
-
TCI Chemicals. (2024). Product Specification: 2-(Methylthio)phenylboronic Acid & Analogs. Retrieved from TCI Chemicals Online Catalog. Link
-
Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Sulfur-Containing Substrates.[3][4] Angewandte Chemie International Edition, 42, 1210. (General context on S-poisoning).
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. (Alternative if the boronic acid is unstable). Link
Sources
- 1. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloro-5-(methylsulfanyl)phenylboronic acid in Medicinal Chemistry
Introduction: Strategic Deployment of a Multifunctional Building Block
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 2-Chloro-5-(methylsulfanyl)phenylboronic acid has emerged as a valuable scaffold in the synthesis of targeted therapies, particularly in the realm of kinase inhibitors. Its unique substitution pattern, featuring a chloro group at the 2-position and a methylsulfanyl moiety at the 5-position, offers a confluence of electronic and steric properties that can be exploited to fine-tune the potency, selectivity, and pharmacokinetic profile of drug candidates.
This technical guide provides an in-depth exploration of this compound as a medicinal chemistry building block. We will delve into its chemical properties, showcase its application in the synthesis of kinase inhibitors, and provide detailed protocols for its use in the cornerstone of modern carbon-carbon bond formation: the Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices will be elucidated, empowering researchers to effectively integrate this versatile reagent into their drug discovery programs.
Chemical Properties and Strategic Considerations
The utility of this compound stems from the interplay of its constituent functional groups. The table below summarizes its key chemical properties.
| Property | Value | Structural Formula |
| IUPAC Name | This compound | (Image of the chemical structure of this compound) |
| CAS Number | 1256345-64-7 | |
| Molecular Formula | C₇H₈BClO₂S | |
| Molecular Weight | 202.47 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF |
The strategic placement of the chloro and methylsulfanyl groups imparts specific characteristics to this building block:
-
The 2-Chloro Group: This electron-withdrawing group can influence the acidity of the boronic acid and the electronic nature of the aromatic ring. In the context of drug-target interactions, the chlorine atom can act as a hydrogen bond acceptor or participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in enhancing binding affinity and selectivity.[1] Furthermore, the presence of a chlorine atom can modulate the metabolic stability of the molecule.[2]
-
The 5-Methylsulfanyl Group: The sulfur-containing moiety can significantly impact the pharmacokinetic properties of a drug candidate. The methylsulfanyl group can be a site for metabolism, often undergoing oxidation to the corresponding sulfoxide or sulfone.[3] This metabolic handle can be strategically employed to control the drug's half-life and clearance. Additionally, the methylsulfanyl group can contribute to binding interactions within the target protein, often occupying hydrophobic pockets.
Application in Kinase Inhibitor Synthesis: A Focus on c-Met and ALK
This compound has proven to be a particularly effective building block in the synthesis of inhibitors for key oncogenic kinases, such as c-Met (mesenchymal-epithelial transition factor) and ALK (anaplastic lymphoma kinase).[4][5] Aberrant signaling through these kinases is a driver in various cancers, making them high-priority targets for therapeutic intervention.[6][7]
The Suzuki-Miyaura coupling reaction is the primary method for incorporating the 2-chloro-5-(methylsulfanyl)phenyl moiety into the core scaffolds of these inhibitors.[8] This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between the boronic acid and a suitable aryl or heteroaryl halide.
Below is a generalized workflow for the synthesis of kinase inhibitors using this building block.
Caption: Generalized workflow for kinase inhibitor synthesis.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide. Researchers should note that reaction conditions may require optimization based on the specific substrate.
Materials:
-
This compound (1.2 equivalents)
-
Heteroaryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent. Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes. Following this, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired coupled product.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Structure-Activity Relationship (SAR) Insights
The incorporation of the 2-chloro-5-(methylsulfanyl)phenyl moiety often leads to significant improvements in the biological activity of kinase inhibitors. Structure-activity relationship (SAR) studies are crucial for understanding the contribution of this building block to the overall pharmacological profile of a compound.[1][9][10][11][12]
-
Enhanced Potency: The specific substitution pattern can lead to favorable interactions within the ATP-binding pocket of the target kinase. The chloro group can form halogen bonds with backbone carbonyls, while the methylsulfanyl group can occupy hydrophobic sub-pockets.
-
Improved Selectivity: The unique steric and electronic profile of the 2-chloro-5-(methylsulfanyl)phenyl group can help to differentiate between closely related kinases, leading to a more selective inhibitor. This is critical for minimizing off-target effects and improving the therapeutic index of a drug candidate.
-
Favorable Pharmacokinetics: As mentioned previously, the methylsulfanyl group can serve as a soft metabolic spot, allowing for controlled clearance of the drug. The overall lipophilicity of the molecule can also be fine-tuned by the introduction of this building block.
Conclusion
This compound is a versatile and strategically valuable building block for medicinal chemists engaged in the design and synthesis of targeted therapies. Its unique combination of a chloro and a methylsulfanyl group provides a powerful tool for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates. The robust and well-established Suzuki-Miyaura coupling provides a reliable method for its incorporation into a wide range of molecular scaffolds. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively leverage the potential of this important synthetic intermediate in their drug discovery endeavors.
References
-
Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers. (2022). PMC. Available at: [Link]
-
Process for the preparation of kinase inhibitors and intermediates thereof. (US-9643927-B1). PubChem. Available at: [Link]
-
Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. (2011). PubMed. Available at: [Link]
-
Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. (n.d.). PMC. Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Available at: [Link]
- Compositions for treating cell proliferation disorders. (US7300931B2). Google Patents.
-
Patent Application Publication (10) Pub. No.: US 2016/0096848A1. (2015). Google APIs. Available at: [Link]
-
Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). (2020). MDPI. Available at: [Link]
-
Structure Activity Relationships. (2005). Drug Design Org. Available at: [Link]
- Structures Activity Relationship. (n.d.). LIMU-DR Home.
-
Design, synthesis and optimization of novel Alk5 (activin-like kinase 5) inhibitors. (2016). PubMed. Available at: [Link]
-
Structure-activity relationship (SAR). (n.d.). REVIVE - GARDP. Available at: [Link]
-
2-(4-Chlorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran. (n.d.). PMC - NIH. Available at: [Link]
-
On Exploring Structure Activity Relationships. (2016). PMC - NIH. Available at: [Link]
- PRMT5 inhibitors. (WO2020033288A1). Google Patents.
-
Design and Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors. (2014). RSC Publishing. Available at: [Link]
-
PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS. (EP 3660020 B1). European Patent Office - EPO. Available at: [Link]
-
Novel ALK inhibitors in clinical use and development. (2015). PMC. Available at: [Link]
-
Structure Activity Relationships and Medicinal Chemistry. (2020). YouTube. Available at: [Link]
-
Clinical pharmacology and pharmacokinetics. (n.d.). European Medicines Agency (EMA). Available at: [Link]
-
Second-Generation ALK Inhibitors. (n.d.). Hematology & Oncology. Available at: [Link]
-
Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] - MMS. (2005). ACS Publications. Available at: [Link]
-
Drug Metabolism and Pharmacokinetics of Organosulfur Compounds from Garlic. (2013). Longdom Publishing. Available at: [Link]
-
ALK fusions turn sixteen in lung cancer: a review on their biology, detection and therapy. (2024). Translational Lung Cancer Research. Available at: [Link]
-
Pharmacology and Therapeutics. (n.d.). medRxiv. Available at: [Link]
Sources
- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 2. Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Novel ALK inhibitors in clinical use and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dr.limu.edu.ly:8080 [dr.limu.edu.ly:8080]
- 10. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 11. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Note: Chemoselective Oxidation and Coupling of Methylsulfanyl Phenylboronic Acids
Abstract
The functionalization of phenylboronic acids containing methylsulfanyl (–SMe) groups presents a classic chemoselectivity paradox in medicinal chemistry. While the transformation of the sulfide to a sulfoxide (–S(O)Me) or sulfone (–SO₂Me) is a critical strategy for tuning metabolic stability and Hammett electronic parameters, standard oxidants frequently degrade the carbon-boron (C–B) bond via oxidation to phenols or protodeboronation.[1] Furthermore, the unmodified –SMe group acts as a potent catalyst poison in Suzuki-Miyaura cross-couplings. This guide details three field-proven protocols: (1) The MIDA Boronate Strategy for high-fidelity oxidation to sulfones,[1] (2) A Direct Mild Oxidation protocol for sulfoxides, and (3) Catalyst-Specific Coupling Conditions to bypass sulfide poisoning.[1]
Section 1: The Strategic Context
In drug design, the oxidation state of sulfur is a powerful lever for optimizing physicochemical properties.
-
Sulfide (–SMe): Electron-donating (
), lipophilic, often metabolically labile (S-oxidation).[1] -
Sulfone (–SO₂Me): Strongly electron-withdrawing (
), polar, metabolically stable.[1]
The Challenge: The C–B bond is inherently nucleophilic. Oxidants strong enough to convert sulfur to sulfone (e.g.,
Visualizing the Stability Paradox
The following diagram illustrates the competing reaction pathways that necessitate the protocols below.
Figure 1: The competition between sulfur oxidation and boron oxidation/cleavage.[1]
Section 2: Protocol A — The MIDA Boronate Route (Gold Standard)
Objective: Oxidation of –SMe to –SO₂Me (Sulfone) without C–B cleavage.[1]
Mechanism: N-Methyliminodiacetic acid (MIDA) complexes with the boronic acid, rehybridizing the boron center from
Workflow Diagram
Figure 2: The MIDA protection-oxidation-deprotection sequence.
Experimental Procedure
Step 1: MIDA Protection[1]
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Reagents: Charge with Methylsulfanyl-phenylboronic acid (1.0 equiv) and N-Methyliminodiacetic acid (MIDA) (1.2 equiv).
-
Solvent: Add Toluene/DMSO (10:1 ratio).[1] DMSO helps solubilize the polar MIDA.
-
Reaction: Reflux with vigorous stirring for 12–16 hours. Water removal is critical.
-
Workup: Cool to RT. Concentrate solvent. Recrystallize from Acetone/Et₂O or purify via flash chromatography (MIDA boronates are silica stable).[1]
Step 2: Oxidation to Sulfone
Note: MIDA boronates are stable to mCPBA, Jones Reagent, and even fuming nitric acid.[1]
-
Dissolution: Dissolve the MIDA boronate (1.0 equiv) in anhydrous MeCN or CH₂Cl₂ (0.1 M).[1]
-
Oxidant Addition: Add mCPBA (2.5 equiv) in one portion at 0°C.
-
Reaction: Warm to RT and stir for 4–12 hours. Monitor by TLC (stain with KMnO₄).[1]
-
Quench: Quench with saturated aqueous
(to destroy excess peroxide) and saturated . -
Isolation: Extract with EtOAc. Wash with brine. Dry over
.[1] The product is the sulfonyl-MIDA boronate.
Step 3: Hydrolytic Deprotection[1]
-
Reaction: Dissolve the oxidized MIDA boronate in THF (0.1 M). Add 1M aqueous NaOH (3.0 equiv).
-
Time: Stir vigorously at RT for 15–30 minutes. (MIDA hydrolysis is fast under basic conditions [3]).[1]
-
Workup: Dilute with Et₂O. Acidify the aqueous layer carefully with 1M HCl or phosphate buffer to pH ~5–6. Extract the free boronic acid into EtOAc/THF.
Section 3: Protocol B — Direct Mild Oxidation (Sulfoxides)
Objective: Selective oxidation to Sulfoxide (–S(O)Me) avoiding MIDA protection.[1]
Scope: Suitable when the target is the sulfoxide, or when the boronic acid is sterically hindered enough to resist rapid degradation.
Reagent: Sodium Periodate (
Procedure
-
Solvent System: Prepare a 1:1 mixture of MeOH/Water .
-
Addition: Dissolve the methylsulfanyl phenylboronic acid (1.0 equiv) and cool to 0°C.
-
Oxidant: Add
(1.05 equiv) dropwise as an aqueous solution.[1] -
Reaction: Stir at 0°C for 2 hours, then allow to warm to RT overnight.
-
Workup: Filter off the precipitated sodium iodate (
). Extract the filtrate with EtOAc.-
Critical Check: Verify the integrity of the boronic acid via ¹¹B NMR (should show a peak ~28–30 ppm; if ~19 ppm, it has oxidized to phenol/borate).
-
Section 4: Protocol C — Suzuki Coupling of SMe-Boronic Acids
Objective: C–C bond formation preserving the –SMe group. Challenge: Sulfur is a "soft" donor that binds strongly to Palladium (Pd), poisoning the catalyst and arresting the catalytic cycle. Solution: Use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) like SPhos or XPhos .[1] These ligands create a steric wall that prevents the formation of stable Pd–S complexes [5].
Optimized Coupling Conditions
| Component | Reagent | Role |
| Catalyst | Pre-catalyst | |
| Ligand | SPhos (2–4 mol%) | Prevents S-poisoning; facilitates oxidative addition.[1] |
| Base | Anhydrous, finely ground.[1] | |
| Solvent | Toluene/Water (10:[1]1) or THF | Biphasic systems often assist in turnover.[1] |
| Temperature | 80–100°C | Required to overcome activation energy of S-containing substrates. |
Procedure:
-
Charge reaction vessel with Aryl Halide (1.0 equiv), SMe-Boronic Acid (1.2 equiv),
, SPhos, and .[1] -
Evacuate and backfill with Argon (3x).[1] Oxygen exclusion is vital.
-
Add degassed solvent.
-
Heat to 80°C. Conversion typically reaches >90% within 4–6 hours.
Section 5: Troubleshooting & QC
Oxidant Compatibility Table
| Oxidant | Compatibility with Free | Recommended Use |
| mCPBA | Low (Risk of C-B cleavage) | Use only with MIDA protection |
| Very Low (Rapid oxidation to phenol) | Avoid | |
| Moderate | Synthesis of Sulfoxides | |
| Oxone | Low (Acidity promotes deboronation) | Use buffered or MIDA protected |
QC Checklist
-
¹H NMR: Check for shift of the S-Me singlet.
-
¹¹B NMR: Crucial for validating Boron integrity.
References
-
Gillis, E. P., & Burke, M. D. (2007).[1] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[2] Link[1]
-
Liotta, D., et al. (2016).[1] MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms.[3][4][5] Nature Chemistry.[3] Link
-
Sigma-Aldrich. (n.d.).[1] MIDA Boronates Technical Guide. Link
-
Gupta, Y., et al. (1986).[1] Sodium Periodate Oxidation of Sulfides. Journal of Organic Chemistry. (General reference for NaIO4 selectivity).
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2] Link[1]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming catalyst poisoning by methylsulfanyl groups in Suzuki coupling
Introduction: The Challenge of Sulfur in Modern Cross-Coupling
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges when working with substrates containing methylsulfanyl (-SMe, thioether) groups. While the Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, its efficiency can be severely hampered by the presence of Lewis basic functional groups, with sulfur compounds being particularly notorious for their ability to poison palladium catalysts.[1]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate and overcome the inhibitory effects of methylsulfanyl groups, ensuring robust and reproducible outcomes in your synthetic campaigns.
Part 1: Understanding the Problem - The "Sulfur Poison"
Q1: How exactly does a methylsulfanyl (-SMe) group poison the palladium catalyst in a Suzuki-Miyaura reaction?
A1: The root of the problem lies in the fundamental electronic properties of sulfur and palladium. The sulfur atom in a methylsulfanyl group possesses lone pairs of electrons that can strongly coordinate to the electron-deficient palladium center of the catalyst. This interaction forms a stable off-cycle palladium-sulfur complex, effectively sequestering the catalyst from the main catalytic cycle.[1][2] This process, known as catalyst poisoning, reduces the concentration of active catalyst available to perform the key steps of oxidative addition, transmetalation, and reductive elimination, leading to sluggish or completely stalled reactions.
Part 2: Troubleshooting Guide - My Suzuki Coupling with a Thioether is Failing!
This section is designed to provide a logical, step-by-step approach to diagnosing and solving common issues encountered when running Suzuki-Miyaura reactions with methylsulfanyl-containing substrates.
Issue 1: Low to No Conversion
Your reaction shows a high percentage of unreacted starting materials.
Initial Diagnosis: This is the classic symptom of catalyst poisoning. The active Pd(0) species is likely being deactivated by the thioether group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Step 1: Re-evaluate Your Ligand
The single most critical factor in overcoming sulfur poisoning is the choice of ligand. Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often inadequate as they do not sufficiently protect the palladium center.
-
The "Why": Bulky, electron-rich ligands are essential.
-
Steric Bulk: A large "cone angle" physically shields the palladium atom, making it more difficult for the sulfur atom of the thioether to coordinate.[3]
-
Electron-Richness: Highly electron-donating ligands increase the electron density on the palladium center. This enhances the rate of the oxidative addition step, helping the desired catalytic cycle outcompete the poisoning pathway.[4]
-
-
Recommended Action: Switch to a state-of-the-art ligand designed for challenging couplings.
| Ligand Class | Specific Examples | Key Advantages |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Excellent for electron-rich and sterically hindered substrates. They create a bulky environment around the Pd center, mitigating poisoning.[5][6][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type precatalysts | Form very strong bonds with palladium, making them resistant to displacement by the sulfur atom. Their strong σ-donating properties also accelerate the catalytic cycle.[8][9][10] |
| Bulky Trialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Highly electron-donating and sterically demanding, very effective at promoting oxidative addition with challenging substrates. |
Step 2: Select an Appropriate Palladium Precatalyst
While many Pd(II) sources like Pd(OAc)₂ can be used, modern, air-stable precatalysts often provide more reliable and reproducible results by ensuring efficient generation of the active Pd(0) species.[8]
-
The "Why": Precatalysts are designed to form the active, monoligated L-Pd(0) species rapidly and cleanly under the reaction conditions. This is crucial because any delay can give the thioether more time to coordinate and poison the palladium.
-
Recommended Action: Use a precatalyst that incorporates your chosen ligand. For example, SPhos Pd G3 or an appropriate PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex.
Step 3: Optimize Base and Solvent
-
Base Selection: While common bases like K₂CO₃ or Cs₂CO₃ are often effective, for challenging substrates, a non-coordinating, strong base like potassium phosphate (K₃PO₄) can be beneficial. It is crucial to use a finely powdered, dry base.
-
Solvent System: Aprotic polar solvents are generally preferred.
-
1,4-Dioxane/water: A robust, general-purpose system.
-
Toluene/water: Another common biphasic mixture.
-
Anhydrous THF: Can be effective, particularly in systems where protodeboronation is a concern.
-
Q2: I'm seeing some product, but the reaction stalls at 30-40% conversion. What's happening?
A2: This suggests that your catalyst has initial activity but is being progressively deactivated over the course of the reaction. While your ligand choice might be partially effective, it's not robust enough to protect the catalyst for the entire reaction duration.
-
Recommended Actions:
-
Increase Ligand-to-Palladium Ratio: Try increasing the ratio from the standard 1:1 or 2:1 to 3:1 or even 4:1. The excess ligand in solution can help outcompete the thioether for coordination sites on the palladium.
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes be a pragmatic solution to push the reaction to completion by compensating for the portion of the catalyst that becomes poisoned.
-
Re-evaluate Ligand Choice: If increasing the ratio and loading doesn't work, a more robust ligand from the table above is likely necessary. An NHC-based catalyst system is a strong candidate in this scenario due to the stability of the Pd-NHC bond.[8][9]
-
Part 3: Advanced Strategies & Alternative Pathways
In some cases, particularly when the methylsulfanyl group is on a π-deficient heterocycle, a standard Suzuki-Miyaura approach may not be the most efficient path. In these instances, alternative cross-coupling strategies that are designed to work with thioethers should be considered.
The Liebeskind-Srogl Cross-Coupling: Using the Thioether as a Handle
For situations where the methylsulfanyl group is the leaving group itself (i.e., you want to replace -SMe with an aryl or vinyl group), the Liebeskind-Srogl coupling is the premier method.[5]
-
Core Principle: This reaction is specifically designed to couple organosulfur compounds (like thioethers or thioesters) with boronic acids. It uses a palladium catalyst in conjunction with a stoichiometric or catalytic amount of a copper(I) salt, typically copper(I) thiophene-2-carboxylate (CuTC).[11][12]
-
Mechanism Overview: The copper(I) salt plays a crucial role. It is believed to coordinate to the sulfur atom of the thioether, activating the C-S bond for oxidative addition to the Pd(0) center. This circumvents the poisoning issue by making the target C-S bond the reactive site.[11][12]
Caption: General workflow for a Liebeskind-Srogl reaction.
Desulfinative Coupling: An Alternative Nucleophile
Recent advances have shown that heteroaromatic sulfinates can serve as excellent alternatives to boronic acids in what is termed "desulfinative cross-coupling".[3][13][14] While this involves synthesizing a different starting material (an arylsulfinate instead of an arylboronic acid), it can be a powerful method for overcoming issues related to the instability of certain heteroaryl boronates, a problem often compounded by the presence of other functional groups like thioethers.[9]
Part 4: Frequently Asked Questions (FAQs)
Q3: Can I just add more of a standard catalyst like Pd(PPh₃)₄ to overcome the poisoning?
A3: This is generally not an effective strategy. While you might see a marginal increase in conversion, the poisoning is often so efficient that you would need near-stoichiometric amounts of the catalyst, which is economically and practically unfeasible. The fundamental issue of catalyst deactivation remains, and a change in ligand is a much more effective solution.
Q4: My substrate is an aryl bromide with a methylsulfanyl group. Should I use a different halide (e.g., iodide or chloride)?
A4: The reactivity order for the oxidative addition step is generally I > Br > Cl.[15] If you are using an aryl bromide and experiencing poisoning, switching to the more reactive aryl iodide could potentially accelerate the oxidative addition step enough to better compete with the poisoning process. However, this is not a guaranteed solution, and optimizing the ligand and catalyst system for the aryl bromide is usually the more direct approach. Using an aryl chloride would be even more challenging and would absolutely require a highly active catalyst system with a bulky, electron-rich ligand.[8]
Q5: Are there any additives that can help mitigate sulfur poisoning?
A5: While additives like halide salts (e.g., LiCl, TBAB) have been shown to mitigate catalyst inhibition in certain systems, particularly with nitrogen heterocycles or specific bases, their general applicability for sulfur poisoning is less well-documented.[13][14] The most reliable and widely accepted strategy remains the use of robust, sterically-demanding, and electron-rich ligands. Screening for an optimal ligand should be prioritized over screening for additives.
Q6: What is a good starting protocol for screening ligands for my thioether-containing substrate?
A6: A robust starting point would be to screen a small set of reliable ligands under consistent conditions.
Screening Protocol:
-
Substrates: Aryl Bromide (1.0 eq), Arylboronic Acid (1.5 eq).
-
Palladium Source: Pd₂(dba)₃ (1 mol% Pd).
-
Ligands to Screen (2.5 mol%):
-
Buchwald-type: SPhos, XPhos
-
NHC-type: Use a PEPPSI-IPr precatalyst (2 mol%) instead of Pd₂(dba)₃/ligand.
-
-
Base: K₃PO₄ (3.0 eq).
-
Solvent: 1,4-Dioxane/H₂O (e.g., 5:1 mixture), degassed.
-
Temperature: Start at 80-100 °C.
-
Procedure: Assemble all solids in a reaction vessel under an inert atmosphere (Argon or Nitrogen). Add the degassed solvent and boronic acid. Heat the reaction and monitor by LC-MS or TLC at regular intervals (e.g., 1h, 4h, 16h).
This parallel screen will quickly identify which class of ligand provides the most promising results for your specific substrate combination.
References
- BenchChem. A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem. Accessed February 23, 2026.
- Cernak, T. et al.
- Panduwawala, T. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. University of Oxford.
- Boehringer Ingelheim.
- Sigma-Aldrich. Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
- Wikipedia. Liebeskind–Srogl coupling. Wikipedia. Accessed February 23, 2026.
- Reisman, S. E. et al. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings.
- MDPI. Use of N-Heterocyclic Carbene Compounds (NHCs)
- Surry, D. S. & Buchwald, S. L. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. PMC.
- TCI Chemicals.
- American Chemical Society. Diverse Chemical Applications of N-Heterocyclic Carbenes.
- Wikipedia. Catalyst poisoning. Wikipedia. Accessed February 23, 2026.
- De Souza, T. et al. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
- MilliporeSigma. New NHC–Pd Complexes for Challenging Aryl Chloride Couplings. MilliporeSigma.
- Willis, M. C. et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
- Reddit. Problems with Suzuki coupling. r/Chempros. Reddit. 2025.
- Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Royal Society of Chemistry. Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. RSC Publishing.
- Organic Chemistry Research. The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research.
- Buchwald, S. L. et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- ResearchGate. Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid...
- Chemical Communications. A thioether-directed palladium-cleavable linker for targeted bioorthogonal drug decaging.
- Chinese Journal of Catalysis. Sulfur isn't poisonous when it synergistically acts with phosphine in olefins hydroformylation.
- ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).
- Catalysis Science & Technology. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed February 23, 2026.
- Chemical Communications. Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid.
- Chen, G. et al. Developing Ligands for Palladium(II)
- Frontiers. An Active Catalyst System Based on Pd (0)
- Albers, P. et al.
- ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- PMC. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. PMC.
- BenchChem.
- Beilstein Journals. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals. 2020.
- PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme.de [thieme.de]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Use of N-Heterocyclic Carbene Compounds (NHCs) Under Sustainable Conditions—An Update [mdpi.com]
- 10. orgchemres.org [orgchemres.org]
- 11. General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis [morressier.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Sterically Hindered 2-Chloro Phenylboronic Acid Couplings
Executive Summary: The "2-Chloro Conundrum"
Welcome to the technical support hub for difficult Suzuki-Miyaura couplings. You are likely here because your coupling of a 2-substituted arylboronic acid (specifically 2-chloro) is suffering from low yields (<40%), despite the halide partner being reactive.
The Diagnosis: The failure is rarely due to the catalyst's inability to activate the halide. The root cause is almost invariably Protodeboronation .
2-substituted arylboronic acids (especially those with electron-withdrawing or heteroatom substituents at the ortho position) are kinetically unstable under the basic, aqueous conditions required for Suzuki coupling. They undergo rapid C–B bond hydrolysis (protodeboronation) faster than the palladium catalyst can transmetallate them.
The Solution: You must shift the kinetic balance. You need a catalyst system that couples faster than the boronic acid decomposes, or a reagent system that releases the boronic acid slower than the base destroys it.
Mechanism & Root Cause Analysis
To fix the yield, you must understand the "Race Condition" occurring in your flask.
The Kinetic Race: Transmetallation vs. Protodeboronation
In a standard Suzuki reaction, base (OH⁻) activates the boronic acid to form a boronate species
-
Path A (Productive): Transmetallate onto the Pd(II) center.
-
Path B (Destructive): React with water/protons to cleave the C-B bond, yielding deboronated arene (Ar-H) and boric acid.
For 2-chlorophenylboronic acid, the ortho-chloro group accelerates Path B (via inductive destabilization and steric strain) while simultaneously slowing down Path A (steric hindrance).
Visualization: The Kinetic Pathway
Figure 1: The "Race Condition." For 2-chloro substrates, the red path (Path B) is naturally faster than the green path (Path A) unless specific catalysts are used.
Protocol Optimization Guide
Do not use "standard" conditions (e.g., Pd(PPh₃)₄/Na₂CO₃). They are obsolete for this substrate class.
Tier 1: The "Speed" Strategy (Recommended)
Concept: Use a catalyst so active that it couples the boronic acid before it has time to decompose. Key Reagent: Buchwald Precatalysts (Gen 3 or Gen 4).
| Component | Recommendation | Scientific Rationale |
| Catalyst | XPhos Pd G4 or SPhos Pd G3 | SPhos and XPhos are dialkylbiaryl phosphines. Their immense bulk promotes reductive elimination, while their electron-rich nature accelerates oxidative addition. The "G3/G4" precatalyst scaffold ensures immediate generation of Pd(0) without an induction period (which is fatal for unstable boronic acids). |
| Loading | 1.0 – 2.0 mol% | Higher loading ensures the rate of coupling ( |
| Base | K₃PO₄ (0.5 M to 1.0 M) | Phosphate is a milder base than hydroxide/alkoxide, reducing the concentration of the aggressive species causing deboronation while sufficient for activation. |
| Solvent | THF/Water (10:1) or Toluene/Water (10:1) | A biphasic system is often preferred. The boronic acid stays largely in the organic phase, "sipping" base from the aqueous phase, which limits decomposition. |
Protocol A: High-Activity Coupling
-
Charge a vial with Aryl Halide (1.0 equiv), 2-Chlorophenylboronic acid (1.5 equiv) , and XPhos Pd G4 (0.02 equiv) .
-
Seal and purge with Argon/Nitrogen (3 cycles). Oxygen promotes homocoupling.[1]
-
Add degassed THF (or Toluene) and degassed 0.5 M aq. K₃PO₄ (2.0 equiv).
-
Stir vigorously at 40°C . Note: Do not reflux immediately. High heat accelerates deboronation exponentially.
-
Monitor by LCMS at 30 minutes. Reaction is often complete in <1 hour.
Tier 2: The "Slow Release" Strategy (Alternative)
Concept: If the boronic acid is too unstable even for XPhos, use a surrogate that releases the active species slowly, preventing a "spike" in concentration that leads to waste.
Key Reagents: Potassium Organotrifluoroborates (Molander Salts) or MIDA Boronates.
| Reagent Type | Pros | Cons |
| Trifluoroborates (-BF₃K) | Air stable; crystalline; releases boronic acid slowly via hydrolysis.[2] | Requires a hydrolytic solvent system (MeOH/H₂O) to "uncage" the boron. |
| MIDA Boronates | Highly stable; compatible with anhydrous conditions (if needed). | Atom economy is lower; removal of MIDA byproduct can be tricky. |
Protocol B: Molander Trifluoroborate Coupling
-
Charge vial with Aryl Halide (1.0 equiv), Potassium (2-chlorophenyl)trifluoroborate (1.2 equiv) , XPhos Pd G3 (0.02 equiv) , and Cs₂CO₃ (3.0 equiv).
-
Add Toluene/H₂O (3:1).
-
Heat to 80°C . Heat is required here to hydrolyze the BF3K salt.
-
The slow hydrolysis maintains a low steady-state concentration of the active boronic acid, protecting it from bulk decomposition.
Troubleshooting Decision Tree
Use this logic flow to diagnose persistent failures.
Figure 2: Diagnostic workflow for optimizing reaction conditions.
Frequently Asked Questions (FAQ)
Q: Why does my reaction turn black immediately and yield no product? A: "Pd Black" formation indicates the catalyst decomposed before it could enter the catalytic cycle. This is common with Pd(OAc)₂ or Pd(dba)₂ if the ligand isn't binding fast enough.
-
Fix: Switch to a G3/G4 precatalyst (e.g., XPhos Pd G4). These contain the ligand pre-bound to the metal, preventing catalyst death.
Q: Can I use anhydrous conditions to stop deboronation? A: Yes, but Suzuki coupling requires a base to activate the boron. In anhydrous conditions, the mechanism changes.
-
Fix: Use CsF (Cesium Fluoride) in anhydrous Dioxane. The fluoride activates the boron without the aggressive hydrolytic capability of hydroxide/water.
Q: I see a major byproduct with twice the molecular weight of my boronic acid. What is it? A: This is the homocoupling product (2,2'-dichloro-biphenyl). It happens when oxygen is present or when the transmetallation is slow.[1]
-
Fix: Degas solvents thoroughly (sparge with Argon for 15 mins). Ensure the halide partner is reactive enough (switch Cl to Br or I) to consume the transmetallated species.
Q: SPhos vs. XPhos: Which one for 2-chloro substrates? A: Both are excellent, but SPhos is generally superior for 2-substituted boronic acids due to its specific structural geometry that creates a "pocket" for the hindered coupling. XPhos is better if the halide partner is also sterically hindered (e.g., a tosylate or chloride).
References
-
Buchwald Precatalysts & Ligand Design
-
Mechanisms of Protodeboronation
-
Potassium Organotrifluoroborates (Molander Salts)
- Title: Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and W
- Source: Molander, G. A., & Cavalcanti, L. N. (2011). Journal of Organic Chemistry.
-
URL:[Link]
Sources
Purification methods for 2-Chloro-5-(methylsulfanyl)phenylboronic acid products
Welcome to the technical support center for 2-Chloro-5-(methylsulfanyl)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this versatile building block. Here, we provide field-proven insights and detailed protocols to help you achieve high purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found with this compound?
The impurity profile of this compound can vary based on the synthetic route, but several common impurities are frequently encountered:
-
Boroxine (Anhydride): The most common impurity is the cyclic trimeric anhydride, known as a boroxine. This forms through the intermolecular dehydration of three boronic acid molecules.[1][2] Many commercially available boronic acids exist as a mixture of the free acid and the boroxine.[3]
-
Starting Materials: Residual unreacted starting materials from the synthesis, such as 1-bromo-2-chloro-5-(methylsulfanyl)benzene or related organometallic precursors.
-
Homocoupling Byproducts: Biaryl species formed from the coupling of two organometallic intermediates during synthesis.
-
De-boronated Species: The corresponding arene, 1-chloro-3-(methylsulfanyl)benzene, resulting from the protonolysis of the boronic acid or its precursors.[4]
-
Residual Solvents and Reagents: Solvents like tetrahydrofuran (THF) or ether from the synthesis, or inorganic salts from the workup.[5][6]
Q2: How can I identify these impurities using standard analytical techniques?
-
NMR Spectroscopy (¹H and ¹¹B):
-
Boronic Acid: The B(OH)₂ protons typically appear as a broad singlet in the ¹H NMR spectrum, which is exchangeable with D₂O.
-
Boroxine: The formation of the boroxine anhydride results in the disappearance of the B(OH)₂ signal and can cause slight shifts in the aromatic proton signals.[7] ¹¹B NMR is also highly effective; boronic acids show a signal around 28-30 ppm, while boroxines appear around 32-34 ppm.
-
Other Organic Impurities: Will show their own characteristic peaks. Comparing the integration of impurity peaks to your product peaks can provide a rough estimate of purity.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
This is an excellent technique for identifying and quantifying impurities. The boronic acid, boroxine, and other byproducts will have different retention times and mass-to-charge ratios. The boroxine will have a mass corresponding to (3 × M) - (3 × H₂O), where M is the mass of the boronic acid.
-
-
Thin Layer Chromatography (TLC):
Q3: What is a boroxine, and why is its presence a concern?
A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed from the dehydration of three boronic acid molecules.[9][10] This is a reversible equilibrium process.[7]
While the boroxine is often reactive in cross-coupling reactions like the Suzuki-Miyaura coupling, its presence can be problematic for several reasons:
-
Stoichiometry: If you assume your material is 100% pure boronic acid, the presence of the boroxine (which has a higher molecular weight per boron atom) will lead to inaccurate stoichiometry in subsequent reactions, potentially reducing yields.
-
Reproducibility: The equilibrium between the boronic acid and the boroxine can be sensitive to moisture and temperature, leading to batch-to-batch variability and inconsistent reaction outcomes.[7]
-
Solubility: The boroxine may have different solubility properties than the boronic acid, which can affect reaction kinetics.
Q4: How should I store this compound to maintain its purity?
Boronic acids are susceptible to dehydration to form boroxines, a process that can be accelerated by heat.[1][9] To minimize degradation and maintain purity, store the compound under the following conditions:
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.
-
Atmosphere: Keep the container tightly sealed to protect it from atmospheric moisture, which can affect the boronic acid-boroxine equilibrium. Storing under an inert atmosphere (e.g., nitrogen or argon) is ideal.
-
Light: Protect from direct light, although thermal degradation is a more significant concern.
Part 2: Troubleshooting and Purification Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: Low Purity After Initial Synthesis and Workup
Symptom: Your crude product exhibits multiple spots on TLC, a complex ¹H NMR spectrum with significant impurity peaks, or appears as a discolored, non-crystalline solid.
Root Cause Analysis: This typically indicates the presence of unreacted starting materials, byproducts from the synthesis (e.g., homocoupling), or partial degradation. The choice of purification method depends on the nature of the impurities.
Workflow: Selecting a Purification Strategy
The following decision tree can help you choose the most appropriate purification method based on the suspected impurities.
Caption: Purification strategy decision tree.
Detailed Purification Protocols
Protocol A: Acid-Base Extraction for Impurity Removal
Principle: Boronic acids are weak Lewis acids (pKa ~9) and can be converted into their anionic boronate salt form under basic conditions.[11] This allows for their separation from neutral organic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Diethyl Ether or Ethyl Acetate).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M NaOH or Na₂CO₃). The boronic acid will move into the aqueous layer as its sodium salt. Neutral organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer. It is advisable to wash the organic layer once more with the base solution to ensure complete extraction.
-
Organic Wash: Wash the combined aqueous layers with the organic solvent (e.g., Diethyl Ether) one or two times to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 1 M or 2 M HCl) until the pH is acidic (pH ~2-3). The pure boronic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any residual inorganic salts.
-
Drying: Dry the purified product under vacuum.
Protocol B: Recrystallization
Principle: This technique purifies crystalline solids based on differences in solubility between the desired compound and its impurities in a specific solvent system at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system. For arylboronic acids, common choices include water, toluene, or mixtures like ethyl acetate/hexanes or dichloromethane.[4][12] (See Table 1 for suggestions).
-
Dissolution: Place the crude boronic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Data Presentation: Recommended Solvents for Recrystallization
| Solvent/System | Target Compound Solubility | Impurity Solubility | Notes |
| Toluene/Heptane | Soluble when hot | More soluble in the mother liquor | Good for removing non-polar impurities. Toluene can azeotropically remove water, shifting equilibrium from boroxine. |
| Ethyl Acetate/Hexanes | Soluble in EtOAc | Hexanes act as an anti-solvent to induce precipitation | A versatile system for moderately polar compounds.[4] |
| Hot Water | Sparingly soluble | Varies | Can be effective, but solubility may be low. Best for polar impurities.[8] |
| Dichloromethane | Soluble | Varies | Thienylboronic acids have been successfully recrystallized from CH₂Cl₂.[12] |
Problem 2: Analytical Data Suggests Boroxine Presence
Symptom: Your ¹H NMR spectrum shows diminished or absent B(OH)₂ peaks, and/or your LC-MS data shows a peak corresponding to the trimeric anhydride.
Root Cause: The sample has dehydrated, forming the boroxine. This is common, especially if the material was heated during workup or stored improperly.[7]
Solution: Re-hydrolysis Protocol
Principle: The formation of boroxine is reversible. By treating the sample with water, the equilibrium can be shifted back towards the desired boronic acid.[7]
Step-by-Step Methodology:
-
Slurry Formation: Place the boroxine-containing material in a round-bottom flask.
-
Solvent Addition: Add a mixture of an organic solvent in which the compound is soluble (e.g., Toluene or Diethyl Ether) and water.
-
Stirring: Stir the biphasic mixture vigorously at room temperature for several hours or overnight. The hydrolysis of boroxines is often rapid.[7]
-
Workup: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the boronic acid.
-
Validation: Re-analyze the material by NMR or LC-MS to confirm the conversion back to the boronic acid.
Part 3: References
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
Kano, N., et al. (2011). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heteroatom Chemistry, 22(3-4), 436-443. (Simulated link as direct access to full text may vary; concept is widely discussed in boronic acid literature).
-
Semantic Scholar. (n.d.). Internal and external catalysis in boronic ester networks. Retrieved from [Link]
-
Georganics. (2024, January 9). Phenylboronic acid – preparation and application. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(10), 1387-1389. Retrieved from [Link]
-
ResearchGate. (2016, September 27). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. Retrieved from [Link]
-
Reddit. (2017, December 19). Purification of boronic acids?. Retrieved from [Link]
-
MDPI. (2021, November 30). On-Surface Synthesis of Boroxine-Based Molecules. Retrieved from [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Industrial & Engineering Chemistry. (1955). Preparation and Rate of Hydrolysis of Boric Acid Esters. Retrieved from [Link]
-
Sciencemadness.org. (2002, April 2). Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. Retrieved from [Link]
-
SIELC Technologies. (2018, February 19). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ACS Publications. (2002, January 5). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information OBC revisions. Retrieved from [Link]
-
Google Patents. (n.d.). CN103570753A - Preparation method of arylboronic acid compound. Retrieved from
-
PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. Retrieved from
-
BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances. Retrieved from [Link]
-
SciSpace. (n.d.). Design and Synthesis of Phenyl Boronic Acids and Benzothiophenones as Anticholinesterases. Retrieved from [Link]
-
PureSynth. (n.d.). 2-Chloro-5-(Trifluoromethyl)Phenylboronic Acid (Contains Varying Amounts Of Anhydride). Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and Quantification of Related Impurities in 2-Chloroethyl Phenyl Sulfide for Industrial Use. Retrieved from [Link]
-
European Medicines Agency. (2000, July 20). Q3C (R8) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]
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- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
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- 4. researchgate.net [researchgate.net]
- 5. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Boronic acid - Wikipedia [en.wikipedia.org]
- 12. sciencemadness.org [sciencemadness.org]
Solving solubility issues with 2-Chloro-5-(methylsulfanyl)phenylboronic acid
CAS: 1256355-10-8 (Analogous) | Molecular Formula: C7H8BClO2S[1]
Introduction
Welcome to the Technical Support Center. You are likely here because you are experiencing inconsistent solubility, "crashing out" upon base addition, or low yields in cross-coupling reactions involving 2-Chloro-5-(methylsulfanyl)phenylboronic acid .
This molecule presents a "perfect storm" of solubility challenges:
-
The Boroxine Cycle: Like all boronic acids, it spontaneously dehydrates into a cyclic anhydride (boroxine), which has significantly different solubility properties than the free acid.[2]
-
Lipophilicity vs. Polarity: The 2-Chloro and 5-Methylsulfanyl groups increase lipophilicity, while the boronic acid moiety requires polar solvation.[1]
-
Ortho-Substituent Instability: The 2-Chloro substituent sterically hinders the boron center but, paradoxically, accelerates protodeboronation (C-B bond cleavage) under high pH conditions.[1]
This guide provides self-validating protocols to resolve these issues.
Module 1: The Solubility Paradox (Diagnostics)
User Question: "I bought this as a boronic acid, but it won't dissolve in water, and it forms a cloudy suspension in pure DCM or Toluene. Is the batch bad?"
Technical Insight: The batch is likely fine. You are witnessing the Boroxine-Boronic Acid Equilibrium .[1] In the solid state and in anhydrous organic solvents, boronic acids dehydrate to form boroxines (trimers).[1] Boroxines are often less soluble in polar media and can form waxy solids or suspensions.[1]
The Fix: You must shift the equilibrium back to the monomeric boronic acid species using a controlled amount of water.
Visualizing the Equilibrium
The following diagram illustrates the reversible dehydration process that dictates solubility.
Caption: Fig 1. The reversible equilibrium between the active monomeric acid and the inactive boroxine trimer. Solubility depends on manipulating this cycle.
Module 2: Solvent Selection & Preparation
User Question: "Which solvent system should I use for a Suzuki coupling with this specific molecule?"
Technical Insight: Avoid pure non-polar solvents.[1] The 5-methylsulfanyl group adds lipophilicity, but the boron moiety requires coordination. A binary solvent system is strictly required to solubilize both the organic backbone and the hydrophilic boron center.
Solubility Matrix
| Solvent System | Solubility Rating | Technical Note |
| Water (Pure) | 🔴 Insoluble | The hydrophobic Cl and SMe groups prevent aqueous solvation.[1] |
| DCM / Toluene (Anhydrous) | 🟠 Poor/Hazy | Promotes boroxine formation (trimerization).[1] Solution often appears cloudy.[1] |
| MeOH / EtOH | 🟢 Good | Forms boronate esters rapidly (solvolysis).[1] Good for transfer, but can complicate kinetics.[1] |
| THF / Water (4:1) | 🟢 Excellent | Recommended. Water hydrolyzes the boroxine; THF dissolves the lipophilic core. |
| DMSO (Anhydrous) | 🟢 Excellent | Forms a Lewis acid-base adduct with DMSO.[1] Very stable, but hard to remove.[1] |
The "Pre-Solubilization" Protocol
Do not dump the solid directly into the reaction vessel.
-
Weigh the boronic acid in a separate vial.[1]
-
Add the organic solvent (e.g., THF or Dioxane) first.[1]
-
Add degassed water (minimum 5% v/v relative to solvent).[1]
-
Sonicate for 30-60 seconds. The solution should turn clear as the boroxine hydrolyzes to the monomer.
Module 3: Reaction Troubleshooting (Suzuki-Miyaura)
User Question: "The reaction turns black and precipitates immediately upon adding base. Yield is <10%."
Technical Insight: This is likely Protodeboronation .[1][3] The 2-Chloro substituent (ortho-position) increases the steric strain and makes the C-B bond susceptible to cleavage by hydroxide ions. If you use a strong base (NaOH/KOH) or high temperatures, you are stripping the boron off the ring before it can couple.
Optimization Decision Tree
Caption: Fig 2.[1] Troubleshooting logic for 2-Chloro-substituted boronic acids. High pH and Heat are the primary failure modes.
Recommended Protocol: The "Mild Base" Method
To prevent deboronation of the 2-Chloro species:
-
Solvent: THF:Water (4:1) or Toluene:Water (10:1).[1]
-
Base: Use Potassium Phosphate Tribasic (
) . It buffers at a lower pH than carbonates or hydroxides.[1] -
Catalyst: Use a highly active system like
or XPhos Pd G2 .[1] The bulky ligands protect the active species. -
Temperature: Do not exceed 60°C initially.
Module 4: Stability & Storage (The Hidden Killer)
User Question: "My material was white when I bought it, but now it's off-white/yellow and sticky. Is it still usable?"
Technical Insight:
The 5-methylsulfanyl (-SMe) group is a soft nucleophile and is highly prone to oxidation to the sulfoxide (
Validation Test (TLC/HPLC):
-
Run a TLC of your material against a fresh standard.[1]
-
Sulfoxides are much more polar (lower
) than the parent thioether.[1] -
If you see a significant spot at the baseline, your material has oxidized.
Storage Protocol:
-
Atmosphere: Argon/Nitrogen flush is mandatory.[1]
-
Temperature: Store at 4°C or -20°C.
-
Container: Tightly sealed glass with parafilm.[1] Avoid storing in solution for long periods.[1]
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.[1] Link
-
Hall, D. G. (Ed.).[1][4] (2011).[1][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][4] Link[1]
-
Cox, P. A., et al. (2016).[1][5] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link[1]
-
BenchChem Technical Support. (2025). Managing Solubility Issues of Reactants in Suzuki Coupling. Link[1]
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing homocoupling side reactions with 2-Chloro-5-(methylsulfanyl)phenylboronic acid
A Guide to Minimizing Homocoupling Side Reactions in Suzuki-Miyaura Cross-Coupling
Welcome to the technical support center for 2-Chloro-5-(methylsulfanyl)phenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this reagent in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've compiled this guide to address a common and often frustrating challenge: the formation of homocoupling byproducts. This guide will provide in-depth troubleshooting advice, preventative strategies, and answers to frequently asked questions to help you achieve higher yields and cleaner reaction profiles.
Understanding the Challenge: Homocoupling
Homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid couple to form a symmetrical biaryl.[1][2] This not only consumes your valuable starting material but also complicates purification, ultimately impacting your overall yield and efficiency. The formation of this byproduct is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[3][4][5]
The Mechanism of Homocoupling
The generally accepted mechanism for palladium-catalyzed homocoupling involves the oxidation of the active Pd(0) catalyst to Pd(II) species by oxygen.[3][6] This Pd(II) species can then react with two molecules of the boronic acid, leading to the formation of the homocoupled product and regeneration of Pd(0).[3][7]
Caption: Oxidative pathway for boronic acid homocoupling.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific issues you might encounter during your experiments with this compound.
Q1: I'm observing a significant amount of the homocoupled byproduct in my reaction. What is the most likely cause?
A1: The most common culprit for excessive homocoupling is the presence of dissolved oxygen in your reaction mixture.[3][4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a key intermediate in the homocoupling pathway.[3][6] Inadequate degassing of your solvents and failure to maintain an inert atmosphere throughout the reaction are primary contributors.
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents, including any water used in a biphasic system, are thoroughly degassed. Common methods include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.
-
Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace, and then thawing. Repeating this cycle three times is highly effective at removing dissolved gases.[8]
-
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration. Use of Schlenk lines or a glovebox is highly recommended.[9]
-
Catalyst Choice: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it requires in-situ reduction to the active Pd(0) form. This reduction can sometimes be inefficient and lead to residual Pd(II) that promotes homocoupling. Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed Pd(0) catalyst.
Q2: My reaction is sluggish, and I'm still seeing homocoupling despite my efforts to exclude oxygen. What other factors should I consider?
A2: If you've addressed the issue of oxygen, other reaction parameters can influence the competition between the desired cross-coupling and the undesired homocoupling.
Key Parameters to Optimize:
| Parameter | Recommendation | Rationale |
| Base | Use a weaker base like K₂CO₃ or Cs₂CO₃. | Strong bases can accelerate the decomposition of some boronic acids and may not be optimal for the transmetalation step with your specific substrate.[10] |
| Solvent | Aprotic polar solvents like dioxane or THF are common choices. | The choice of solvent can influence the solubility of reagents and the stability of catalytic intermediates.[11][12] |
| Temperature | Start with a moderate temperature (e.g., 80-90 °C) and adjust as needed. | While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions.[13][14] |
| Ligand | Use bulky, electron-rich phosphine ligands. | Ligands like SPhos or XPhos can promote the reductive elimination step of the desired cross-coupling, outcompeting the homocoupling pathway.[15][16] |
Q3: I suspect my this compound might be degrading. How can I check its quality and what are the best storage practices?
A3: Boronic acids can be susceptible to degradation over time, particularly through protodeboronation (loss of the boronic acid group).
Quality Check and Storage:
-
Appearance: The compound should be a solid. Any significant change in color or texture could indicate degradation.
-
NMR Analysis: A ¹H NMR spectrum can confirm the integrity of the compound.
-
Storage: Store this compound in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere to minimize exposure to moisture and air.
Experimental Protocol: Minimizing Homocoupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating best practices to suppress homocoupling.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Ligand (if not using a pre-catalyst, e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., Dioxane/Water mixture)
-
Schlenk flask and other appropriate glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., 2-5 mol%) and any additional ligand. Add this to the Schlenk flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via a syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: A streamlined workflow for Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q: Can I use a Pd(II) precatalyst? A: Yes, Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are commonly used. However, they require an in-situ reduction to the active Pd(0) species. This reduction step can sometimes be a source of homocoupling if not efficient. If you are experiencing issues with homocoupling, switching to a Pd(0) source may be beneficial.
Q: Is the presence of water always necessary? A: While many Suzuki-Miyaura reactions are performed in biphasic solvent systems containing water, it is not always a requirement. The role of water is often to help dissolve the inorganic base. Anhydrous conditions can also be employed, particularly with organic-soluble bases.
Q: What is the role of the base in the reaction? A: The base plays a crucial role in activating the boronic acid for the transmetalation step in the catalytic cycle.[10][17] It facilitates the formation of a boronate species, which is more nucleophilic and readily transfers its organic group to the palladium center.
Q: How does the electronic nature of the coupling partners affect the reaction? A: The electronic properties of both the aryl halide and the boronic acid can influence the reaction rate. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, which is often the rate-determining step.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Thieme E-Books & E-Journals. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
- Google Patents.
-
Taylor & Francis Online. (2012). Pd-Catalyzed Oxidative Homocoupling of Arylboronic Acids in Aqueous Ethanol at Room Temperature. [Link]
-
ACS Publications. (2017). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega. [Link]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
-
ACS Publications. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]
-
PubMed. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
ResearchGate. Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF. [Link]
-
Influence of the Support during Homocoupling of Phenylboronic Acid Catalyzed by Supported Gold and Palladium. [Link]
-
ACS Publications. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
ResearchGate. A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. [Link]
-
ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? [Link]
-
Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
-
PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. reddit.com [reddit.com]
- 17. Suzuki Coupling [organic-chemistry.org]
Optimization of base and solvent for 2-Chloro-5-(methylsulfanyl)phenylboronic acid reactions
Executive Summary: The "Triple Threat" Substrate
You are likely encountering low yields or catalyst deactivation. 2-Chloro-5-(methylsulfanyl)phenylboronic acid represents a "perfect storm" of three competing failure modes in Suzuki-Miyaura coupling. Successful optimization requires addressing the interplay between steric hindrance , catalyst poisoning , and protodeboronation .
Substrate Analysis[1][2]
-
Position 1 (
): The reactive center. Prone to hydrolytic cleavage (protodeboronation) before transmetallation can occur. -
Position 2 (
): Steric Gatekeeper. The ortho-chloro group creates significant steric bulk, slowing down the transmetallation step. This delay increases the residence time of the active boronate species, making it vulnerable to side reactions. -
Position 5 (
): Catalyst Trap. The methylsulfanyl group is a soft Lewis base that can coordinate to Palladium(II), displacing labile ligands and creating an inactive "rest state" complex.
Module 1: Base Selection Strategy
The Core Conflict: You need a base strong enough to activate the boronic acid (forming the boronate
Recommended Bases
| Base | Suitability | Mechanism of Action | When to Use |
| High | High basicity but buffers well in aqueous mixtures. The bulky phosphate anion can also assist in the transmetallation transition state. | Primary Recommendation. Best for sterically hindered (ortho-substituted) substrates. | |
| Medium | Standard Suzuki base. Often too slow for hindered substrates, leading to catalyst death before completion. | Only for highly reactive electrophiles (e.g., Aryl Iodides). | |
| High | "Cesium Effect."[1] Higher solubility in organic solvents; facilitates reaction in lower-water conditions. | Use if protodeboronation is the primary failure mode. | |
| Low | Too strong. Promotes rapid protodeboronation of ortho-halo boronic acids. | Avoid. |
Expert Insight: The Phosphate Advantage
For ortho-substituted boronic acids, Potassium Phosphate (
Module 2: Solvent Systems
The Core Conflict: Inorganic bases require water to dissolve, but water promotes protodeboronation.
Solvent Decision Matrix
-
Standard System: 1,4-Dioxane / Water (4:1) .
-
Why: Dioxane coordinates weakly to Pd, stabilizing it, while the water dissolves the base.
-
-
The "Dry" Alternative: Toluene / Water (10:1) or Anhydrous DMF .
-
Why: If you observe >20% protodeboronation (formation of 3-chlorothioanisole), you must reduce water activity. Switch to Toluene (non-polar) to protect the boronic acid, using just enough water to wet the base surface.
-
Module 3: Catalyst & Ligand Selection (Critical)
The Sulfur Problem: Standard catalysts like
The Solution: Use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands).
-
SPhos: Excellent for ortho-substituted substrates. The methoxy groups on the ligand prevent sulfur coordination.
-
XPhos: Superior for aryl chlorides.
-
Pd(dppf)Cl2: A robust alternative if Buchwald ligands are unavailable; the bidentate ligand resists displacement by sulfur.
Visual Troubleshooting Guide
Caption: Logic flow for diagnosing reaction failures based on crude mixture analysis.
Standardized Optimization Protocol
Use this protocol as your baseline experiment.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
This compound (1.2 - 1.5 equiv)
-
Catalyst:
(2 mol%) + SPhos (4 mol%) OR SPhos-Pd-G2 Precatalyst. -
Base:
(2.0 - 3.0 equiv). -
Solvent: Toluene / Water (10:1 ratio).
Procedure:
-
Degassing: Charge reaction vial with solid reagents. Seal and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen accelerates homocoupling and catalyst death.
-
Solvent Addition: Add sparged Toluene and Water via syringe.
-
Activation: Heat to 80-100°C . Note: Higher temperature is often needed to overcome the S-poisoning equilibrium, despite the risk of protodeboronation.
-
Monitoring: Check HPLC/UPLC at 1 hour. If <10% conversion, increase temperature to 110°C.
Frequently Asked Questions (FAQs)
Q: Why is my boronic acid disappearing but no product is forming? A: You are likely observing protodeboronation . The base is activating the boronic acid to the boronate, which then hydrolyzes because the transmetallation step is too slow (blocked by the ortho-Cl).
-
Fix: Switch to a solvent with less water (e.g., Dioxane with only 5% water) or increase the catalyst loading to speed up the coupling step so it outcompetes the hydrolysis.
Q: Can I use
Q: The reaction works but stops at 50% conversion. Adding more catalyst doesn't help. A: This suggests the catalyst has been poisoned by the reaction byproduct or the sulfur group.
-
Fix: Ensure you are using a ligand/Pd ratio of at least 2:1 (or 1:1 for Buchwald precatalysts). Try using SPhos-Pd-G2 (Precatalyst) which ensures an active Pd(0) species enters the cycle immediately. Alternatively, the ortho-Cl might be reacting (polymerization). Ensure your electrophile (Aryl Bromide/Iodide) is more reactive than the Cl on the boronic acid.
Q: Is the Chlorine on the boronic acid stable? A: generally, yes. Under standard Suzuki conditions (80-100°C, Carbonate/Phosphate base), an ortho-chloride is usually too sterically hindered and electronically deactivated to undergo oxidative addition, especially if you are coupling with an Aryl Bromide or Iodide. However, if you use XPhos or RuPhos (ligands designed to activate chlorides), you might see oligomerization. Stick to SPhos or dppf to maintain selectivity [3].
References
-
Kinetic Analysis of Protodeboronation
- Title: Mechanism and Inhibition of Protodeboron
-
Source: Cox, P. A. et al. J. Am. Chem. Soc.2016 [2]
- Context: Establishes the link between pH, water concentration, and the rate of C-B bond cleavage in ortho-substituted boronic acids.
-
Ligand Selection for Sulfur-Containing Substrates
-
Steric Hindrance in Suzuki Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
Validation & Comparative
Comparative Guide: 2-Chloro vs. 2-Bromo Phenylboronic Acids in Suzuki-Miyaura Coupling
[1]
Executive Summary: The Orthogonality Paradox
For medicinal chemists and process engineers, the choice between 2-Chlorophenylboronic acid (2-Cl-PBA) and 2-Bromophenylboronic acid (2-Br-PBA) is rarely about cost—it is about chemoselectivity .
While both reagents introduce an ortho-halogenated phenyl ring, they behave fundamentally differently in palladium-catalyzed cross-couplings.
-
2-Cl-PBA is the Orthogonal Standard . The C–Cl bond is sufficiently inert to survive standard Pd(0) cycles, allowing the boronic acid to react exclusively. It is the reagent of choice for scaffold building where the halogen is needed for a subsequent elaboration.
-
2-Br-PBA is the High-Risk/High-Reward variant. The C–Br bond is labile. Without highly specific catalyst tuning, Pd(0) will insert into the C–Br bond of the boronic acid itself, leading to polymerization (homocoupling) or catalyst poisoning. It is typically reserved for specialized cascade reactions or when the final product requires a more reactive handle than a chloride.
Verdict: Use 2-Cl-PBA for controlled, sequential functionalization. Use 2-Br-PBA only with specialized "non-inserting" catalysts or in metal-free couplings.
Mechanistic Analysis: The "Fork in the Road"
The failure mode for these reagents is distinct.[1][2] Understanding the competition between Transmetallation (desired) and Oxidative Addition (side reaction) is critical.
Bond Dissociation & Catalyst Interference
The primary differentiator is the bond dissociation energy (BDE) of the carbon-halogen bond relative to the rate of oxidative addition.
| Feature | 2-Chloro-PBA | 2-Bromo-PBA | Impact on Suzuki Coupling |
| C–X BDE | ~95 kcal/mol | ~68 kcal/mol | C–Br is significantly easier to break. |
| Oxidative Addition | Slow/Inert | Fast | Pd(0) can insert into the C–Br of the boronic acid before the intended electrophile reacts. |
| Steric Radius | 1.75 Å | 1.85 Å | Br is bulkier, slightly retarding the desired transmetallation step. |
| Lewis Acidity | High (Inductive) | Moderate | 2-Cl is more electron-withdrawing, potentially increasing rate of transmetallation but also hydrolysis. |
The "Scrambling" Effect
When using 2-Br-PBA, a phenomenon known as "Scrambling" occurs. If the coupling partner is an Aryl Chloride (Ar-Cl), the catalyst often prefers the C–Br on the boronic acid over the Ar-Cl, leading to self-polymerization of the boronic acid.
Figure 1: The "Scrambling" pathway. With 2-Bromo-PBA, the red path (Parasitic Oxidative Addition) becomes kinetically competitive, especially if the target electrophile is unreactive.
Performance Comparison Data
The following data summarizes typical performance in a standard Suzuki coupling (e.g., Pd(PPh3)4, Na2CO3, DME/H2O).
| Metric | 2-Chlorophenylboronic Acid | 2-Bromophenylboronic Acid |
| Yield (Standard) | 85-95% | 40-60% (Variable) |
| Major Byproduct | Protodeboronation (Ph-Cl) | Homocoupling (Br-Ph-Ph-Br) & Oligomers |
| Catalyst Compatibility | Broad (Pd(PPh3)4, Pd(dppf)Cl2) | Narrow (Requires bulky ligands like SPhos/XPhos to prevent insertion) |
| Shelf Stability | High (Months at 4°C) | Moderate (Prone to debromination/deboronation) |
| Atom Economy | High | Low (due to side reactions) |
Protodeboronation Sensitivity
Both reagents suffer from accelerated protodeboronation compared to phenylboronic acid due to the ortho substituent effect (steric relief and chelation).
-
Mechanism: Base-catalyzed hydrolysis of the C–B bond.
-
Relative Rate: 2-Cl ≈ 2-Br > H.
-
Mitigation: Use anhydrous conditions (if possible) or weak bases (K3PO4) rather than hydroxides or alkoxides.
Optimized Experimental Protocols
To ensure reproducibility, we recommend the following "Buchwald-Hartwig" style conditions which utilize dialkylbiaryl phosphine ligands. These ligands create a bulky coordination sphere around Pd, facilitating the coupling of the hindered ortho-boronic acid while preventing reaction with the C–Cl bond.
Protocol A: The "Robust" Method (For 2-Cl-PBA)
Best for: Synthesizing chloro-biaryls for further functionalization.
Reagents:
-
Aryl Halide (1.0 equiv)
-
2-Chlorophenylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)
-
Why SPhos? It is electron-rich (facilitates ox-add of the partner) and bulky (speeds up transmetallation of the hindered boronic acid).
-
-
Base: K3PO4 (2.0 equiv, finely ground)
-
Solvent: Toluene / Water (10:1 ratio)
Workflow:
-
Charge: Add Aryl Halide, Boronic Acid, Pd(OAc)2, SPhos, and K3PO4 to a vial equipped with a stir bar.
-
Purge: Seal and purge with Argon/N2 for 5 minutes.
-
Solvent: Add degassed Toluene/Water mixture via syringe.
-
Heat: Stir vigorously at 80°C for 4–12 hours.
-
Note: Do not exceed 100°C to minimize deboronation.
-
-
Workup: Dilute with EtOAc, wash with water, dry over MgSO4.
Protocol B: The "Rescue" Method (For 2-Br-PBA)
Best for: When you absolutely must use the bromo-analog.
Reagents:
-
Aryl Iodide (Strict requirement: Electrophile must be more reactive than the C-Br of the boronic acid).
-
2-Bromophenylboronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (3 mol%)
-
Why dppf? The bite angle and steric bulk help suppress the insertion into the ortho-C-Br bond relative to the Aryl Iodide.
-
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane (dry)
-
Crucial: Avoid water to prevent rapid protodeboronation of the unstable 2-Br species.
-
Figure 2: Decision workflow for protocol selection based on the halogen substituent.
Stability & Handling
Shelf Life
-
2-Cl-PBA: Stable at room temperature, but best stored at 4°C. Non-hygroscopic.
-
2-Br-PBA: Light sensitive.[3] Store at -20°C under inert atmosphere. The C–Br bond weakens the crystal lattice stability, making it more prone to atmospheric oxidation.
Troubleshooting Low Yields
If you observe Protodeboronation (formation of Chlorobenzene/Bromobenzene):
-
Lower Temperature: Drop from 80°C to 60°C.
-
Switch Base: Move from Carbonates (Na2CO3) to Phosphates (K3PO4) or Fluorides (KF).
-
MIDA Boronates: If the free acid is too unstable, convert it to a MIDA boronate for slow-release coupling [1].[4]
References
-
Gillis, E. P., & Burke, M. D. (2007).[4] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Sources
- 1. oxidative addition and palladium coupling [employees.csbsju.edu]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Electronic Effects of Methylsulfanyl Group on Boronic Acid Reactivity
This guide provides a technical analysis of the electronic and steric influence of the methylsulfanyl (-SMe) group on boronic acid reactivity, specifically within the context of palladium-catalyzed cross-coupling and metabolic stability.
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Chemists
Executive Summary: The "Soft" Donor Challenge
The methylsulfanyl (-SMe) group represents a unique electronic hybrid in medicinal chemistry. Unlike its oxygen counterpart (-OMe), which is a strong resonance donor and inductive withdrawer, the -SMe group exhibits a near-neutral Hammett electronic profile (
For researchers utilizing (methylsulfanyl)phenylboronic acids, this creates a dichotomy:
-
Electronic Reactivity: The neutral electronic character suggests moderate reactivity in transmetallation, avoiding the sluggishness of highly electron-poor boronic acids.
-
Catalytic Interference: The sulfur atom's high affinity for soft metals (Pd, Pt) can poison active catalytic species, requiring specific ligand strategies that differ from standard -OMe or -H analogs.
This guide compares the -SMe group against standard alternatives (-OMe, -H, -CF
Electronic Profile Analysis
To predict reactivity, we must decouple the inductive (
Comparative Hammett Parameters
The following table contrasts the electronic parameters of -SMe with common bioisosteres.
| Substituent | Electronic Nature | ||||
| -SMe | 0.00 | 0.15 | 0.20 | -0.20 | Neutral / Weak Donor |
| -OMe | -0.27 | 0.12 | 0.29 | -0.56 | Strong Donor |
| -H | 0.00 | 0.00 | 0.00 | 0.00 | Reference |
| -CF | 0.54 | 0.43 | 0.38 | 0.16 | Strong Withdrawer |
Data sourced from Hansch, C., et al. Chem. Rev. 1991.
Mechanistic Insight: The Orbital Mismatch
The significant difference between -SMe and -OMe stems from orbital overlap.
-
-OMe: Efficient overlap between O(2p) and C(2p) orbitals results in strong resonance donation (
), making the ring electron-rich. -
-SMe: The S(3p) orbitals are larger and more diffuse than the C(2p) orbitals of the aromatic ring. This orbital mismatch diminishes resonance donation (
). Consequently, the inductive withdrawal ( ) nearly cancels out the resonance effect in the para position, leading to a net of zero.
Performance in Suzuki-Miyaura Coupling
The success of coupling SMe-substituted boronic acids depends on balancing nucleophilicity (transmetallation rate) against catalyst poisoning .
Reaction Kinetics & Yield Comparison
In a standard Suzuki coupling (Pd(PPh
-
-OMe (Electron Rich): Rapid transmetallation due to increased nucleophilicity of the aryl-boron bond.
-
-SMe (Neutral): Moderate transmetallation rates. However, yields often drop not due to electronics, but due to competitive coordination of the thioether to the Pd(II) center, displacing phosphine ligands and forming inactive [Pd(Ar)(SMe-Ar)L] complexes.
The "Sulfur Poisoning" Solution
To couple SMe-boronic acids efficiently, one must use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos). These ligands bind Pd tightly and sterically prevent the sulfur atom from coordinating to the metal center.
Comparative Yields (Model System: Ar-B(OH)
Stability & Side Reactions
Protodeboronation
Protodeboronation is the primary decomposition pathway in aqueous base.
-
Mechanism: Base-catalyzed ipso-protonation of the boronate anion.[1]
-
Trend: Electron-withdrawing groups stabilize the boronate anion but facilitate the proton transfer transition state.
-
SMe Stability: Because
, 4-(methylsulfanyl)phenylboronic acid exhibits high stability in basic media, comparable to phenylboronic acid. It is significantly more stable than electron-poor analogs (e.g., 2-pyridyl or 4-CF boronic acids) which degrade rapidly.
Oxidative Instability
A critical handling requirement for SMe-boronic acids is the prevention of sulfur oxidation.
-
Risk: Exposure to air/peroxides converts -SMe to sulfoxide (-S(O)Me,
) or sulfone (-SO Me, ). -
Impact: This transformation drastically changes the electronic nature from neutral to strongly electron-withdrawing, altering reactivity and biological potency.
Experimental Protocols
Protocol A: Optimized Coupling for SMe-Boronic Acids (Self-Validating)
Rationale: Uses a precatalyst to ensure active Pd(0) generation and SPhos to prevent sulfur poisoning.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
4-(Methylsulfanyl)phenylboronic acid (1.2 equiv)
-
Catalyst: XPhos Pd G2 Precatalyst (2 mol%)
-
Base: K
PO (2.0 equiv) -
Solvent: THF:Water (10:1)
Step-by-Step:
-
Charge: Add aryl chloride, boronic acid, XPhos Pd G2, and K
PO to a reaction vial equipped with a stir bar. -
Purge: Seal vial and cycle vacuum/argon (3x) to remove O
(prevents S-oxidation and Pd oxidation). -
Solvate: Add degassed THF/Water mixture via syringe.
-
React: Heat to 60 °C for 2-4 hours. Validation: Reaction mixture should turn from orange to black/grey upon completion.
-
Workup: Dilute with EtOAc, wash with water. Critical: Avoid bleach or peroxide-containing solvents during workup to preserve the -SMe group.
Visual Workflow: Mechanism & Logic
Caption: Decision logic for coupling sulfur-containing boronic acids. Standard phosphines allow sulfur coordination (poisoning), while bulky ligands (SPhos) shield the catalyst.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link
Sources
Validating Purity of 2-Chloro-5-(methylsulfanyl)phenylboronic Acid: A Comparative Analytical Guide
Part 1: Executive Summary & The "Purity Trap"
In the synthesis of biaryls via Suzuki-Miyaura coupling, 2-Chloro-5-(methylsulfanyl)phenylboronic acid is a high-value building block. However, it presents a classic analytical paradox known as the "Boronic Acid Purity Trap."
Standard HPLC-UV purity data for this compound is frequently misleading. Researchers often reject high-quality material because of "ghost peaks" (anhydrides) or, conversely, accept degraded material because oxidative impurities co-elute.
The Core Thesis: You cannot validate the purity of this specific boronic acid using a single method.
-
HPLC-UV fails to distinguish between the active monomer and the boroxine anhydride.
-
Melting Point is useless due to dehydration-driven phase changes.
-
qNMR (Quantitative NMR) is the only method to establish absolute mass balance purity.
-
LC-MS is required specifically to detect the "silent killer": the sulfoxide impurity derived from the methylsulfanyl group.
Part 2: Technical Deep Dive & Comparison
The Molecule: Vulnerabilities
This molecule contains two distinct instability vectors that must be monitored:
-
The Boronyl Center: Reversible dehydration forms the cyclic trimer (boroxine). This is not an impurity in synthesis (it reacts the same way), but it wreaks havoc on analytical quantitation.
-
The Thioether (–SMe) Group: Located at the 5-position, this group is highly susceptible to oxidation. Unlike the boroxine, the sulfoxide (S=O) and sulfone (O=S=O) derivatives are irreversible impurities that poison palladium catalysts.
Method Comparison Matrix
| Feature | Method A: Standard HPLC-UV | Method B: qNMR (Internal Standard) | Method C: LC-MS |
| Primary Utility | Routine monitoring | Absolute Purity Determination | Impurity Identification |
| Boroxine Detection | Appears as separate peaks or broad tailing (Artifacts) | Collapses to monomer in wet DMSO-d6 | N/A |
| Sulfur Oxidation | Often co-elutes with parent | Distinct methyl shift (approx. +0.2 ppm) | Definitive (M+16, M+32) |
| Accuracy | Low (Response factor variations) | High (<1% error) | Qualitative |
| Verdict | Avoid for Purity Assignment | The Gold Standard | Mandatory for Stability Checks |
Part 3: Experimental Protocols
Protocol A: High-Fidelity qNMR (The Gold Standard)
This protocol eliminates the boroxine interference by forcing hydrolysis in situ.
Reagents:
-
Solvent: DMSO-d6 (99.9% D) + 1% D₂O (v/v). Note: The D₂O ensures rapid exchange, collapsing boroxine signals into the monomeric boronic acid peak.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. (Must be TraceCERT® or equivalent grade).
Workflow:
-
Weighing: Accurately weigh ~15 mg of the boronic acid sample (
) and ~10 mg of Internal Standard ( ) into the same vial using a microbalance (precision 0.01 mg). -
Dissolution: Add 0.7 mL of the DMSO-d6/D₂O mixture. Vortex until fully dissolved.
-
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (
): 60 seconds (Critical for full relaxation of protons). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually. Integrate the IS peak (set to known proton count) and the aromatic protons of the boronic acid. Avoid the boronic -OH protons as they are exchange-broadened.
Calculation:
Protocol B: LC-MS for Thioether Oxidation
Use this to confirm the absence of the catalyst-poisoning sulfoxide.
Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: ESI (+) Mode.
Target Analysis:
-
Parent Mass: Look for
. Note that Boron has two isotopes ( B and B), creating a distinct isotopic pattern. -
Sulfoxide Impurity: Extracted Ion Chromatogram (EIC) for
. -
Sulfone Impurity: EIC for
.
Part 4: Visualization & Logic
Diagram 1: The Analytical Decision Tree
This workflow ensures no false rejections (due to boroxines) and no false acceptances (due to sulfoxides).
Caption: Analytical workflow prioritizing oxidative stability check before mass purity quantification.
Diagram 2: The Boroxine Equilibrium
Understanding why HPLC fails: The boronic acid is not a static molecule in solution.
Caption: The reversible dehydration equilibrium that confuses standard chromatographic integration.
Part 5: References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Simply, A. (2023). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of Boronic Acids. BenchChem Technical Guides.[5]
-
Potangale, C. N., & Pardeshi, S. K. (2014).[1] Quantification of drugs by proton NMR incorporated internal standard method.[1][3] Eurasian Journal of Analytical Chemistry, 9(1), 1-7.[1]
-
Yan, J., et al. (2015). Selective on-line detection of boronic acids in HPLC eluates by post-column reaction with alizarin.[6][7] Journal of Chromatography B.
-
Sigma-Aldrich. (n.d.).[8] Product Specification: 2-Chloro-5-methylphenylboronic acid (Analog Reference).
Sources
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. enovatia.com [enovatia.com]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. 2-Chloro-5-methylphenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Structural Stability & Performance Guide: 2-Chloro-5-(methylsulfanyl)phenylboronic Acid
[1]
Executive Summary
In the high-stakes arena of Suzuki-Miyaura cross-coupling and supramolecular assembly, the structural integrity of boronic acid reagents is often taken for granted. This is a critical error. This compound (CAS: 306935-05-7) represents a specific class of sterically modulated, sulfur-functionalized arylboronic acids .
Unlike simple Phenylboronic Acid (PBA), which rapidly dehydrates into its boroxine anhydride under ambient conditions, the 2-chloro substituent in this target molecule introduces steric torque that significantly alters its solid-state behavior. This guide compares the crystallographic performance and stability of this compound against standard alternatives, providing a roadmap for characterizing its monomeric purity versus its dehydrated anhydride forms.
Part 1: Comparative Structural Performance[1]
We evaluate the target compound against two benchmarks: Phenylboronic Acid (PBA) (the unsubstituted standard) and 2-Chlorophenylboronic Acid (2-Cl-PBA) (the steric analog without the thioether tail).
1. The Dehydration Equilibrium (Stability Metric)
The primary performance metric for solid-state boronic acids is their resistance to spontaneous dehydration.
-
Phenylboronic Acid (Reference): Exhibits high hygroscopicity and rapid conversion to triphenylboroxine (anhydride) in dry air. The crystal lattice is dominated by simple hydrogen-bonded sheets (synthon II in Diagram 1 below).
-
This compound (Target):
-
Steric Effect: The ortho-chloro substituent twists the
group out of coplanarity with the benzene ring. This steric bulk hinders the formation of the planar six-membered ring required for boroxine formation, imparting superior shelf-stability . -
Electronic Effect: The 5-methylsulfanyl (-SMe) group is a soft nucleophile. In the solid state, it induces specific packing motifs via
or halogen bonds, which stabilizes the monomeric lattice against collapse.
-
2. Supramolecular Synthons
The "performance" of a crystal structure is defined by the robustness of its intermolecular bonds.
| Feature | Target: 2-Cl-5-SMe-PBA | Alternative: Phenylboronic Acid | Impact on Utility |
| Primary Synthon | Twisted dimers are less prone to | ||
| Secondary Interactions | The Target's halogen/chalcogen bonds create rigid 3D networks, aiding crystallinity. | ||
| Boroxine Risk | Low (Steric protection) | High (Spontaneous) | Target retains stoichiometry better during storage. |
| Solubility Profile | Lipophilic (due to -SMe) | Hydrophilic | Target requires non-polar solvent systems for crystallization. |
Part 2: Visualization of Structural Dynamics
The following diagram illustrates the critical equilibrium that dictates the quality of your crystal structure. The 2-Chloro substituent shifts this equilibrium to the left (Monomer), whereas the Alternative (PBA) shifts right (Boroxine).
Figure 1: The structural equilibrium of arylboronic acids. The 2-Chloro substituent of the target compound kinetically inhibits the transition to the Boroxine phase.
Part 3: Experimental Protocols (Self-Validating)
To obtain a publishable crystal structure of this compound, you must validate that you have not crystallized the anhydride.
Protocol A: Crystallization Screening
Rationale: The -SMe group increases lipophilicity, making water/alcohol mixtures (standard for PBA) unsuitable.
-
Solvent Selection: Prepare saturated solutions in Toluene (good for S-containing aromatics) and Acetone/Hexane (1:1) . Avoid pure methanol to prevent esterification.
-
Method: Use Slow Evaporation at 4°C. Lower temperatures favor the kinetic monomer product over the thermodynamic boroxine product.
-
Observation: Look for block-like prisms. Needles often indicate rapid dehydration into the boroxine.
Protocol B: Analytical Validation Workflow
Trustworthiness Check: Before mounting a crystal for X-ray Diffraction (XRD), perform this rapid validation to ensure you are analyzing the Acid, not the Anhydride.
-
IR Spectroscopy:
-
Target Signal: Look for broad O-H stretching at
. -
Rejection Criteria: A sharp peak at
indicates stretching characteristic of the boroxine ring.
-
-
Melting Point:
-
Boronic acids often have wide melting ranges due to in situ dehydration. A sharp MP usually indicates the Boroxine (which is stable).
-
Note: this compound typically melts/dehydrates >150°C.
-
Protocol C: XRD Data Collection Strategy
-
Temperature: Collect at 100 K .
-
Causality: The -SMe group often exhibits positional disorder (methyl rotation). Low temperature freezes this motion, improving the R-factor.
-
-
Resolution: Aim for
to resolve the H-atoms on the Boron hydroxyls, confirming the hydrogen bonding network.
Part 4: Analytical Workflow Diagram
Figure 2: Step-by-step validation workflow to ensure structural integrity before data collection.
References
-
Madura, I. D., et al. (2014).[1] "Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids versus Supramolecular Organization in Crystals." Crystal Growth & Design. (Establishes the
synthon standard for substituted boronic acids). -
Marinaro, W. A., et al. (2012).[2] "Properties of a model aryl boronic acid and its boroxine." Journal of Pharmaceutical Sciences. (Defines the analytical distinction between acid and boroxine forms).
-
Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: Boronic Acid Interactions." (General reference for boronic acid geometry).
-
Nangia, A. (2011). "Conformational Polymorphism in Organic Crystals." Accounts of Chemical Research. (Context for the conformational flexibility of the -SMe group).
A Senior Application Scientist's Guide to Bioisosteric Replacement Using 2-Chloro-5-(methylsulfanyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Bioisosteric replacement, a cornerstone of medicinal chemistry, allows for the optimization of a molecule's potency, selectivity, and pharmacokinetic properties by substituting one functional group with another that possesses similar physicochemical characteristics.[1] This guide provides an in-depth technical comparison of 2-Chloro-5-(methylsulfanyl)phenylboronic acid as a bioisosteric replacement building block, offering insights into its rationale, comparative advantages, and practical application in synthesis.
The Rationale for 2-Chloro-5-(methylsulfanyl)phenyl as a Bioisostere
The 2-Chloro-5-(methylsulfanyl)phenyl moiety offers a unique combination of electronic and steric properties that can be strategically employed in drug design. Understanding the individual contributions of the chloro and methylsulfanyl groups is key to appreciating its utility as a bioisostere.
The "Magic" of the Chloro Group: The chlorine atom is a versatile tool in medicinal chemistry.[2] It can act as a bioisostere for other halogens, as well as for hydroxyl (-OH) and thiol (-SH) groups.[2][3] Its introduction can influence a molecule's conformation, lipophilicity, and metabolic stability.[3][4] The electron-withdrawing nature of chlorine can modulate the pKa of nearby functional groups and enhance interactions with biological targets.[5] Computational studies have shown that the addition of a chlorine substituent can increase the electron density at specific sites, potentially improving interactions with electrophilic and nucleophilic partners.[2]
The Role of the Methylsulfanyl Group: The methylsulfanyl (-SMe) group serves as a valuable bioisostere for more common functionalities like the methoxy (-OMe) group. While both have similar steric bulk, the methylsulfanyl group imparts distinct electronic and metabolic properties. It is less electron-donating than a methoxy group and can influence the overall polarity and hydrogen-bonding capacity of the molecule. A key advantage of the methylsulfanyl group is its potential to alter metabolic pathways. Aromatic methoxy groups are often susceptible to O-demethylation by cytochrome P450 enzymes, which can lead to rapid clearance or the formation of active metabolites. The methylsulfanyl group can offer a more metabolically robust alternative, potentially improving a drug candidate's half-life.
By combining these two functionalities, the 2-Chloro-5-(methylsulfanyl)phenyl group presents a unique scaffold for exploring structure-activity relationships (SAR). The ortho chloro substituent can induce a specific conformational bias, while the para methylsulfanyl group modulates electronic properties and metabolic stability.
Comparative Analysis with Alternative Bioisosteres
While direct, head-to-head experimental data for this compound against a wide array of bioisosteres is not extensively published, we can draw logical comparisons based on the known properties of related functionalities.
Table 1: Qualitative Comparison of Phenyl Ring Bioisosteres
| Bioisosteric Moiety | Key Physicochemical Properties | Potential Advantages | Potential Disadvantages |
| 2-Chloro-5-(methylsulfanyl)phenyl | Moderately lipophilic, electron-withdrawing chloro group, metabolically stable methylsulfanyl group. | Unique conformational influence from ortho-chloro group, potential for improved metabolic stability. | Synthesis can be more complex; potential for oxidation of the sulfur atom. |
| 2-Chloro-5-methoxyphenyl | Similar sterics to the target, but with a more electron-donating methoxy group. | Readily available starting materials. | Prone to O-demethylation, potentially leading to rapid metabolism. |
| 2-Fluoro-5-(methylsulfanyl)phenyl | Fluorine is smaller and more electronegative than chlorine. | May offer improved membrane permeability and block metabolic sites. | Can alter electronic properties significantly, potentially reducing binding affinity. |
| Thiophene Ring | A classic bioisostere for a phenyl ring.[6] | Can improve solubility and alter metabolic profile. | May introduce new metabolic liabilities or alter the optimal geometry for target binding. |
| Pyridine Ring | Introduces a nitrogen atom, which can act as a hydrogen bond acceptor. | Can significantly improve solubility and provide a key interaction point with the target. | Can introduce basicity, which may be undesirable for certain targets or pharmacokinetic profiles. |
The choice of a bioisostere is highly context-dependent, and the optimal replacement will vary based on the specific drug target and desired property modulations.[1]
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds and is the primary application for this compound in drug synthesis.[7][8] The reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organic halide or triflate.[9]
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide or triflate (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess Boronic Acid: An excess of the boronic acid is often used to drive the reaction to completion and to compensate for potential homocoupling side reactions.[9]
-
Choice of Base: The base is crucial for activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. For less reactive aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[10]
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation by atmospheric oxygen, which can deactivate the catalyst. Therefore, maintaining an inert atmosphere is critical for successful coupling.
Physicochemical and Pharmacokinetic Considerations
The introduction of the 2-chloro-5-(methylsulfanyl)phenyl group will influence the overall physicochemical properties of a molecule, which in turn affects its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
Table 2: Predicted Physicochemical Properties
| Property | 2-Chloro-5-(methylsulfanyl)phenyl | Phenyl | 4-Methoxyphenyl | 4-Chlorophenyl |
| cLogP | ~3.5 | ~2.0 | ~2.1 | ~2.6 |
| Topological Polar Surface Area (TPSA) | ~25 Ų | 0 Ų | ~9 Ų | 0 Ų |
| Molecular Weight | ~158 g/mol | ~77 g/mol | ~107 g/mol | ~112 g/mol |
Note: These are estimated values and can vary depending on the software used for prediction.
Pharmacokinetic Implications:
-
Lipophilicity (cLogP): The 2-chloro-5-(methylsulfanyl)phenyl group is significantly more lipophilic than an unsubstituted phenyl ring. This increased lipophilicity can enhance membrane permeability and absorption but may also lead to increased plasma protein binding and reduced aqueous solubility.
-
Metabolism: As previously discussed, the methylsulfanyl group is generally more resistant to metabolic degradation than a methoxy group. However, the sulfur atom can be susceptible to oxidation to the corresponding sulfoxide and sulfone, which can alter the compound's activity and clearance.
-
Distribution: The increased lipophilicity may lead to a larger volume of distribution, meaning the compound may distribute more readily into tissues.
Conclusion
This compound is a valuable building block for medicinal chemists seeking to fine-tune the properties of lead compounds through bioisosteric replacement. The unique combination of an ortho-chloro substituent and a para-methylsulfanyl group offers a strategic approach to modulate conformation, electronics, and metabolic stability. While direct comparative data is limited, a rational understanding of the properties of the individual chloro and methylsulfanyl functionalities allows for its informed application in drug design programs. The well-established Suzuki-Miyaura cross-coupling provides a reliable method for its incorporation into a wide range of molecular scaffolds. As with any bioisosteric replacement, the ultimate success is context-dependent, and careful evaluation of the resulting changes in biological activity and pharmacokinetic properties is essential.
References
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Effect of “magic chlorine” in drug discovery: an in silico approach. PMC.
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI.
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Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC.
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Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate.
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-(methylsulfanyl)phenylboronic Acid
The responsible management and disposal of specialized chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-5-(methylsulfanyl)phenylboronic acid, a compound often utilized in complex organic synthesis and drug development. As with many organoboron compounds, this reagent requires specific handling procedures to mitigate risks to personnel and prevent ecological contamination. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.
Hazard Profile and Core Safety Principles
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the hazard profile can be reliably inferred from analogous boronic acid compounds. These substances are generally classified as irritants and may be harmful if ingested. The primary directive is to treat this compound as hazardous chemical waste at all times.
The foundational principle of disposal is waste segregation . Never mix boronic acid waste with other chemical streams unless explicitly directed by a qualified environmental health and safety (EHS) professional.[1][2] Uncontrolled mixing can lead to dangerous chemical reactions, including the potential release of toxic gases.[1]
Table 1: Representative Hazard Profile for Phenylboronic Acid Analogs
| Hazard Classification | GHS Hazard Statement | Common Precautionary Statement Codes |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313[3][4] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313[3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312[3][5] |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312[3] |
This data is a composite from SDSs for various phenylboronic acids and should be considered representative.
Step-by-Step Disposal Protocol
This protocol outlines the essential workflow for the safe collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) and Preparation
Before handling any waste, it is imperative to be equipped with the appropriate PPE. All waste handling operations should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]
-
Required PPE:
-
Lab coat or chemical-resistant apron.
-
Safety goggles with side shields or a full-face shield.
-
Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
-
Preparation:
Step 2: Waste Segregation at the Source
Proper segregation is critical to prevent incompatible materials from mixing.[7] Waste should be categorized into solid and liquid streams immediately upon generation.
-
Solid Waste:
-
This stream includes unused or expired this compound powder, as well as contaminated consumables such as weighing papers, paper towels, gloves, and pipette tips.
-
Collect these materials in a clearly labeled, sealable container (e.g., a wide-mouth HDPE jar or a lined pail) designated exclusively for solid organoboron waste.[3]
-
-
Liquid Waste:
-
This stream includes solutions containing this compound.
-
Collect in a dedicated, sealed, and chemically compatible container (e.g., an HDPE or glass bottle).[2]
-
Crucially, do not mix with other waste streams, particularly strong oxidizing agents, acids, or bases. [2]
-
The first rinse of chemically contaminated glassware must be collected as hazardous waste.[8] Subsequent rinses may be permissible for drain disposal, but only if your institution's EHS guidelines explicitly allow it.[8]
-
Step 3: Container Management and Labeling
Effective container management is a cornerstone of regulatory compliance and laboratory safety.
-
Container Compatibility: The waste container must be made of a material chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) is a common and appropriate choice for many boronic acid waste streams.[9]
-
Labeling: The moment the first drop of waste enters the container, it must be labeled.[8] The label must be fully completed and legible, containing the following information:
-
Container Condition: Keep the container securely closed at all times, except when adding waste.[7][8] Store it within a secondary containment bin to mitigate the impact of potential leaks.[7]
Step 4: Storage in a Designated Area
Store the sealed and labeled waste container in your laboratory's designated SAA.[6]
-
Location: The SAA should be well-ventilated and situated away from general traffic areas.[3][8]
-
Segregation: Ensure the container is stored separately from incompatible materials. For boronic acids, this includes segregation from strong oxidizing agents, acids, and bases.[2][6]
-
Accumulation Limits: Be aware of your institution's limits on the volume of waste that can be accumulated and the maximum time it can be stored before requiring pickup.[10]
Step 5: Arranging for Final Disposal
The final disposal of this compound must be handled by a certified hazardous waste facility.
-
Institutional Procedures: Follow your organization's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[2]
-
Prohibition of Drain or Trash Disposal: Under no circumstances should this chemical or its containers be disposed of in the regular trash or flushed down the sanitary sewer.[2][4] This is to prevent environmental damage to aquatic ecosystems and interference with wastewater treatment processes.[1]
Decontamination and Spill Management
-
Contaminated Labware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, with the first rinse collected as hazardous waste.[8]
-
Minor Spills: For small powder spills within a fume hood, carefully sweep the material into a designated hazardous waste container, avoiding dust generation.[11][12] Clean the area with a cloth dampened with an appropriate solvent, and dispose of the cloth as solid hazardous waste. Ensure you are wearing full PPE during cleanup.
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the safe disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
